RU-301
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]-N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O4S/c1-13-10-15(32-27-13)12-33-19-5-3-2-4-16(19)20(29)26-9-8-25-17-7-6-14(21(22,23)24)11-18(17)28(30)31/h2-7,10-11,25H,8-9,12H2,1H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHPWPNHNGXNPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CSC2=CC=CC=C2C(=O)NCCNC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to the Mechanism of Action of RU-301
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU-301 is a novel small molecule inhibitor that has demonstrated significant potential in preclinical studies as a pan-TAM inhibitor.[1] The TAM receptor tyrosine kinases, comprising TYRO3, AXL, and MERTK, are key regulators of the immune response and are implicated in the progression of various cancers.[1] Overexpression of TAM receptors and their primary ligand, Growth Arrest-Specific 6 (Gas6), is often associated with more aggressive cancers, poorer patient survival, and the development of drug resistance and metastasis.[2] this compound represents a unique therapeutic strategy by targeting the extracellular domain of TAM receptors, thereby preventing their activation by Gas6.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action
This compound functions as a pan-inhibitor of the TAM receptor family (Axl, Tyro3, and Mertk) by blocking the dimerization of the Axl receptor.[2] Unlike many receptor tyrosine kinase inhibitors that target the intracellular kinase domain, this compound acts extracellularly.[1] It specifically interferes with the binding of the Laminin G (Lg) domain of the Gas6 ligand to the first immunoglobulin-like (Ig1) domain of the TAM receptor extracellular region.[2] By occupying this critical interaction site, this compound prevents the Gas6-mediated dimerization and subsequent autophosphorylation of the TAM receptors, which is the initial step in the activation of their downstream signaling pathways.[2] This disruption of the TAM-Gas6 interface effectively inhibits the activation of pro-tumorigenic signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various in vitro assays. The following tables summarize the key findings.
| Parameter | Target | Value | Assay System |
| Binding Affinity (Kd) | Axl Receptor | 12 µM | Cell-free assay |
| IC50 | Axl Receptor | 10 µM | Cell-free assay |
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | Assay | This compound Concentration | Incubation Time | Result |
| H1299 | TAM Activation | 10 µM | 30 min | Inhibition of native TAMs activation.[2] |
| H1299 | Cell Migration | 10 µM | 24 h | Strong suppression of Gas6-inducible motility.[2] |
| MDA-MB-231 | Cell Migration | 10 µM | 24 h | Inhibition of cell migration.[2] |
| H1299 | Clonogenic Growth | 10 µM | 14 days | Suppression of clonogenic growth in the presence of Gas6.[2] |
| H1299, MDA-MB-231 | Akt and Erk Activation | 5 µM | - | Partial blockage of Gas6-induced activation.[2] |
| H1299 | TAM Phosphorylation | 10 µM | - | Inhibition of Gas6-induced phosphorylation of Axl, Tyro3, and MerTK.[2] |
Table 2: Cellular Activity of this compound
| Animal Model | Dosing Regimen | Result |
| NOD/SCIDγ mice (lung cancer xenograft) | 100, 300 mg/kg; i.p.; single daily for 4 days | Significant decrease in tumor volume with no notable toxicity. Good bioavailability with a half-life of ~7-8 hours.[2] |
| WT or Mertk−/− male mice (NASH diet) | 300 mg/kg; i.p.; 3 times a week for 4 weeks | Reduction in liver fibrosis.[2] |
Table 3: In Vivo Efficacy of this compound
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
TAM-IFNγR1 Chimeric Reporter Assay
This assay was utilized to assess the inhibitory activity of this compound on Gas6-induced TAM receptor activation.
-
Cell Lines and Culture: 293T cells were engineered to express chimeric receptors consisting of the extracellular domain of a TAM receptor (Axl, Tyro3, or MerTK) fused to the transmembrane and intracellular domains of the interferon-γ receptor 1 (IFNγR1).
-
Assay Procedure:
-
The engineered 293T cells were seeded in 96-well plates.
-
Cells were pre-incubated with varying concentrations of this compound (e.g., 0.625–5.0 μM) for 30 minutes.
-
Recombinant Gas6 was then added to stimulate the chimeric receptors.
-
Activation of the IFNγR1 intracellular domain leads to the phosphorylation of STAT1 (pSTAT1).
-
-
Data Analysis: The levels of pSTAT1 were quantified as a readout for TAM receptor activation. The dose-response inhibition by this compound was measured to determine its IC50 value.
Western Blot Analysis of TAM Receptor and Downstream Signaling Phosphorylation
This method was used to confirm the inhibition of TAM receptor autophosphorylation and the activation of downstream signaling pathways in cancer cell lines.
-
Cell Lines and Treatment: Human cancer cell lines H1299 (non-small cell lung cancer) and MDA-MB-231 (breast cancer) were used.
-
Experimental Steps:
-
Cells were serum-starved overnight.
-
Cells were pre-treated with this compound (e.g., 5 µM or 10 µM) for 30 minutes.
-
Cells were then stimulated with Gas6 for 15-30 minutes.
-
Whole-cell lysates were prepared using a lysis buffer containing phosphatase and protease inhibitors.
-
-
Immunoblotting:
-
Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE.
-
Proteins were transferred to a PVDF membrane.
-
Membranes were blocked and then incubated with primary antibodies specific for phosphorylated forms of Axl, Tyro3, MerTK, Akt, and Erk.
-
After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Bands were visualized using a chemiluminescence detection system.
-
Cell Migration Assay
The effect of this compound on Gas6-induced cell migration was evaluated using a Transwell assay.
-
Cell Preparation: H1299 or MDA-MB-231 cells were serum-starved for 24 hours.
-
Assay Setup:
-
Transwell inserts with an 8.0 µm pore size were used.
-
The lower chamber was filled with serum-free media containing Gas6 as a chemoattractant.
-
Serum-starved cells, pre-treated with this compound (e.g., 10 µM) or vehicle control, were seeded into the upper chamber.
-
-
Incubation and Analysis:
-
The plates were incubated for 24 hours to allow for cell migration.
-
Non-migrated cells on the upper surface of the membrane were removed with a cotton swab.
-
Migrated cells on the lower surface were fixed and stained (e.g., with crystal violet).
-
The number of migrated cells was quantified by counting under a microscope.
-
Clonogenic Growth Assay
This assay assessed the long-term effect of this compound on the proliferative potential of cancer cells in the presence of Gas6.
-
Cell Seeding: H1299 cells were seeded at a low density in 6-well plates to allow for individual colony formation.
-
Treatment: Cells were cultured in media containing Gas6, with or without this compound (e.g., 10 µM).
-
Colony Formation: The plates were incubated for 14 days, with media changes as necessary.
-
Staining and Quantification:
-
Colonies were fixed with methanol (B129727) and stained with crystal violet.
-
The number of colonies (typically defined as containing >50 cells) was counted.
-
In Vivo Xenograft Tumor Model
The anti-tumor efficacy of this compound was evaluated in a lung cancer xenograft model.
-
Animal Model: NOD/SCIDγ mice (4-6 weeks old) were used.
-
Tumor Implantation: 5 x 10^5 H1299 human lung cancer cells were subcutaneously injected into the flanks of the mice.
-
Treatment Protocol:
-
When tumors reached a palpable size, mice were randomized into treatment and control groups.
-
This compound was administered via intraperitoneal (i.p.) injection at doses of 100 mg/kg or 300 mg/kg daily for 4 days.
-
-
Efficacy and Toxicity Assessment:
-
Tumor volume was measured regularly using calipers.
-
Animal body weights were monitored as an indicator of toxicity.
-
At the end of the study, tumors were excised and weighed.
-
Conclusion
This compound presents a distinct and promising mechanism of action by targeting the extracellular ligand-binding domain of TAM receptors. By preventing the interaction between Gas6 and the TAM receptors, this compound effectively inhibits the activation of these key oncogenic drivers. The in vitro and in vivo data robustly support its role as a pan-TAM inhibitor with significant anti-tumorigenic properties. The detailed experimental protocols provided herein offer a foundation for further research and development of this compound and other inhibitors targeting the TAM signaling axis.
References
The Discovery of RU-301: A Pan-TAM Receptor Inhibitor for Oncological Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Tyro3, Axl, and MerTK (TAM) family of receptor tyrosine kinases represents a critical signaling nexus implicated in the proliferation, survival, and immune evasion of various cancers. Their overexpression is often correlated with poor prognosis and therapeutic resistance, making them compelling targets for novel cancer therapies. This technical guide details the discovery and preclinical characterization of RU-301, a novel small molecule pan-TAM receptor inhibitor. This compound uniquely functions by targeting the extracellular domain of TAM receptors, thereby blocking the binding of their primary ligand, Growth Arrest-Specific 6 (Gas6), and inhibiting downstream oncogenic signaling. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the signaling pathways associated with this compound's mechanism of action.
Introduction to TAM Receptors and Their Role in Oncology
The TAM receptor family, comprising Tyro3, Axl, and MerTK, are key regulators of cellular homeostasis.[1] Under physiological conditions, they are involved in processes such as the clearance of apoptotic cells and the modulation of the innate immune response.[1] However, in the context of cancer, the TAM signaling axis is frequently hijacked to promote tumorigenesis.[2] The binding of the ligand Gas6 to TAM receptors leads to their dimerization and autophosphorylation, initiating downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are pivotal for cell survival and proliferation.[3][4] Elevated expression of TAMs and Gas6 is observed in numerous malignancies, including lung, breast, and ovarian cancers, and is associated with metastasis and acquired drug resistance.[2] Consequently, the development of inhibitors targeting this pathway is a promising strategy in oncology.
This compound: A Novel Pan-TAM Inhibitor
This compound was identified through rational drug design as a small molecule inhibitor of the Gas6-TAM interaction.[2] Unlike conventional tyrosine kinase inhibitors (TKIs) that target the intracellular kinase domain, this compound acts on the extracellular Ig-1 ectodomain of TAM receptors, preventing Gas6-mediated activation.[2] This distinct mechanism of action suggests the potential for a different side-effect profile and a strategy to overcome resistance to traditional TKIs.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Receptor | Value | Assay System | Reference |
| IC50 | Axl | 10 μM | Cell-free assay | [5] |
| Kd | Axl | 12 μM | Cell-free assay, receptor dimerization | [5] |
| Inhibition | Axl, Tyro3, MerTK | Inhibition of Gas6-induced phosphorylation at 10 μM | H1299 cells | [6] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Assay | Cell Line | Concentration | Effect | Reference |
| Akt Phosphorylation | H1299, MDA-MB-231 | 5-10 μM | Partial to full blockage of Gas6-induced phosphorylation | [6] |
| Erk Phosphorylation | H1299, MDA-MB-231 | 5-10 μM | Partial to full blockage of Gas6-induced phosphorylation | [6] |
| Cell Migration | H1299, MDA-MB-231 | 10 μM | Inhibition of Gas6-induced migration | [6] |
| Clonogenic Growth | H1299 | 10 μM | Inhibition of Gas6-induced colony formation | [6] |
Table 3: In Vivo Efficacy and Pharmacokinetics of this compound
| Parameter | Value | Animal Model | Reference |
| Tumor Growth Inhibition | Significant decrease in tumor volume at 100 and 300 mg/kg | H1299 lung cancer xenograft in NOD/SCIDγ mice | [6] |
| Bioavailability | Good | Mice | [6] |
| Half-life (t1/2) | ~7-8 hours | Mice | [6] |
Experimental Protocols
The following are detailed methodologies for the key experiments conducted in the discovery and characterization of this compound.
TAM-IFNγR1 Chimeric Reporter Assay
This assay was employed to screen for inhibitors of Gas6-induced TAM activation.
-
Cell Line Generation: CHO cells were stably transfected with a chimeric receptor construct. The construct consists of the extracellular domain of a human TAM receptor (Axl, Tyro3, or MerTK) fused to the transmembrane and intracellular domains of the human interferon-gamma receptor 1 (IFNγR1).[2]
-
Assay Principle: Ligand (Gas6) binding to the TAM extracellular domain induces dimerization of the chimeric receptor, leading to the activation of the intracellular IFNγR1 domain and subsequent phosphorylation of STAT1 (pSTAT1). This pSTAT1 serves as a readout for receptor activation.[2]
-
Procedure:
-
Plate the TAM-IFNγR1 expressing cells in a 96-well plate.
-
Pre-incubate the cells with this compound at various concentrations for 30 minutes.
-
Stimulate the cells with Gas6.
-
After the stimulation period, lyse the cells and quantify the levels of pSTAT1 by immunoblotting or ELISA.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Immunoblotting for Phosphorylated Proteins
This method was used to assess the effect of this compound on downstream TAM signaling.
-
Cell Culture and Treatment: Culture cancer cell lines (e.g., H1299, MDA-MB-231) to 70-80% confluency. Serum-starve the cells overnight.
-
Inhibitor and Ligand Treatment: Pre-treat the cells with this compound (5-10 μM) for 30 minutes, followed by stimulation with Gas6 for 15-30 minutes.[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated Axl, Tyro3, MerTK, Akt, or Erk overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Transwell Migration Assay
This assay was used to evaluate the effect of this compound on cancer cell migration.
-
Cell Preparation: Culture H1299 or MDA-MB-231 cells and serum-starve them overnight. Harvest the cells and resuspend them in a serum-free medium.
-
Assay Setup:
-
Place 24-well Transwell inserts with an 8 μm pore size membrane into the wells of a 24-well plate.
-
Add a medium containing a chemoattractant (e.g., Gas6 or fetal bovine serum) to the lower chamber.
-
Add the cell suspension to the upper chamber, along with this compound (10 μM) or a vehicle control.[6]
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 24 hours.[6]
-
Analysis:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain them with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
Clonogenic Assay
This assay assesses the effect of this compound on the ability of single cancer cells to form colonies.
-
Cell Seeding: Seed a low density of H1299 cells into 6-well plates.
-
Treatment: Treat the cells with this compound (10 μM) in the presence of Gas6.[6]
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.[6]
-
Staining and Counting:
-
Fix the colonies with a mixture of methanol and acetic acid.
-
Stain the colonies with crystal violet.
-
Count the number of colonies (typically defined as a cluster of at least 50 cells).
-
H1299 Xenograft Mouse Model
This in vivo model was used to evaluate the anti-tumor efficacy of this compound.
-
Animal Model: Use immunodeficient mice, such as NOD/SCIDγ mice.[6]
-
Tumor Cell Implantation: Subcutaneously inject H1299 cells into the flank of each mouse.
-
Treatment: Once the tumors reach a palpable size, randomize the mice into treatment groups. Administer this compound (100 or 300 mg/kg) or a vehicle control via intraperitoneal injection daily.[6]
-
Tumor Measurement: Measure the tumor volume regularly using calipers.
-
Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the key signaling pathways and experimental workflows related to the discovery of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Small molecule inhibitors block Gas6-inducible TAM activation and tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Navigating TAM receptor dynamics in tumour immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to RU-301: A Pan-TAM Receptor Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
RU-301 is a small molecule inhibitor that demonstrates pan-inhibitory activity against the TAM (Tyro3, Axl, and Mer) family of receptor tyrosine kinases. By targeting the extracellular domain of these receptors, this compound disrupts the interaction with their primary ligand, Gas6, thereby impeding downstream signaling pathways implicated in tumorigenesis, metastasis, and immune evasion. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, including detailed experimental protocols and an exploration of the relevant signaling cascades.
Chemical Structure and Physicochemical Properties
This compound is a synthetic compound with the molecular formula C21H19F3N4O4S and a molecular weight of 480.46 g/mol . Its structure is characterized by a central benzamide (B126) core linked to a 3-methylisoxazole (B1582632) moiety and a substituted aniline.
Chemical Structure:
SMILES: Cc1cc(CSc2ccccc2C(=O)NCCNc2ccc(cc2--INVALID-LINK--=O)C(F)(F)F)on1
CAS Number: 1110873-99-8
| Property | Value | Reference |
| Molecular Formula | C21H19F3N4O4S | [1] |
| Molecular Weight | 480.46 g/mol | [2] |
| CAS Number | 1110873-99-8 | [1] |
| Purity | >98% | |
| Solubility | DMSO: 100 mg/mL (208.13 mM) | [3] |
| Storage | Powder: -20°C (3 years); In solvent: -80°C (2 years) | [3] |
Biological Activity and Pharmacological Properties
This compound functions as a pan-TAM receptor inhibitor by targeting the dimerization site of the Axl receptor, which prevents its activation by the ligand Gas6.[4] This inhibitory action extends to the other TAM family members, Tyro3 and MerTK.[3]
Quantitative Biological Data
The following table summarizes the key quantitative measures of this compound's biological activity.
| Parameter | Value | Target/System | Reference |
| Kd | 12 µM | Axl receptor dimerization site | [4] |
| IC50 | 10 µM | Axl receptor dimerization | [4] |
| Inhibition of Phosphorylation | Effective at 10 µM | Axl, Tyro3, MerTK | [3] |
| Inhibition of Downstream Signaling | Partial inhibition at 5 µM | Akt, Erk | [3] |
| In Vivo Efficacy (Tumor Growth) | 100 and 300 mg/kg (i.p.) in mice | H1299 lung cancer xenograft | [5] |
| In Vivo Efficacy (Liver Fibrosis) | 300 mg/kg (i.p.) in mice | NASH model | [5] |
| Pharmacokinetic Half-life (t1/2) | ~7-8 hours | Mice | [5] |
In Vivo Studies
In preclinical animal models, this compound has demonstrated significant therapeutic potential. In a lung cancer xenograft model using H1299 cells, intraperitoneal administration of this compound at doses of 100 and 300 mg/kg resulted in a significant reduction in tumor volume.[5] Furthermore, in a mouse model of nonalcoholic steatohepatitis (NASH), this compound treatment at 300 mg/kg effectively reduced liver fibrosis.[5] These studies highlight the potential of this compound in both oncology and inflammatory disease contexts. The compound exhibited good bioavailability and no notable toxicity at the tested doses.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide protocols for key experiments used to characterize the activity of this compound.
Cell-Based TAM Receptor Activation Assay
This assay is designed to assess the ability of this compound to inhibit Gas6-induced TAM receptor phosphorylation in a cellular context.
Workflow Diagram:
Caption: Workflow for assessing this compound's inhibition of TAM receptor phosphorylation.
Methodology:
-
Cell Culture: H1299 human non-small cell lung cancer cells, which endogenously express all three TAM receptors, are cultured in appropriate media until they reach 70-80% confluency.
-
Serum Starvation: Cells are serum-starved for 24 hours to reduce basal receptor activation.
-
Inhibitor Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO) for 2 hours.
-
Ligand Stimulation: Recombinant human Gas6 is added to the media at a final concentration of 400 ng/mL and incubated for 15 minutes to induce TAM receptor phosphorylation.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Cell lysates are subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated Axl, Tyro3, and MerTK, as well as total TAM receptor antibodies as loading controls.
-
Detection and Quantification: Membranes are incubated with HRP-conjugated secondary antibodies, and chemiluminescence is detected. Band intensities are quantified using densitometry software.
In Vivo Xenograft Tumor Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Workflow Diagram:
Caption: Workflow for assessing the in vivo anti-tumor efficacy of this compound.
Methodology:
-
Cell Preparation: H1299 cells are harvested, washed, and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Tumor Implantation: The cell suspension is subcutaneously injected into the flank of immunodeficient mice (e.g., NOD-SCID).
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume is calculated using the formula: (length x width^2)/2.
-
Treatment: Once tumors reach an average volume of approximately 100 mm³, mice are randomized into treatment and control groups. This compound is administered intraperitoneally at the desired doses (e.g., 100 and 300 mg/kg) daily or on a specified schedule. The control group receives a vehicle control.
-
Data Collection: Tumor volumes and body weights are recorded regularly throughout the study.
-
Endpoint: At the end of the study (e.g., after 28 days or when tumors in the control group reach a predetermined size), mice are euthanized, and tumors are excised, weighed, and processed for further analysis such as histology or biomarker assessment.
Signaling Pathways
This compound exerts its biological effects by inhibiting the Gas6-mediated activation of TAM receptors, which in turn modulates several downstream signaling pathways critical for cell survival, proliferation, and migration.
TAM Receptor Signaling Cascade
The binding of Gas6 to TAM receptors leads to their dimerization and autophosphorylation, creating docking sites for various signaling adaptors. This initiates a cascade of intracellular events, primarily through the PI3K/Akt and MAPK/ERK pathways.
Signaling Pathway Diagram:
Caption: Simplified TAM receptor signaling pathway and the point of inhibition by this compound.
Activation of the PI3K/Akt pathway is a central event following TAM receptor stimulation. This leads to the phosphorylation of Akt, which in turn activates mTOR and other downstream effectors, promoting cell survival and proliferation.[6] Concurrently, TAM receptor activation can also trigger the Ras/Raf/MEK/ERK (MAPK) cascade, which is heavily involved in regulating cell proliferation and migration.[7] this compound, by preventing the initial ligand-receptor interaction, effectively blocks the initiation of both of these critical signaling axes.
Conclusion
This compound is a promising pan-TAM inhibitor with demonstrated efficacy in preclinical models of cancer and liver fibrosis. Its mechanism of action, involving the inhibition of Gas6-TAM receptor interaction, offers a distinct therapeutic strategy compared to traditional kinase inhibitors that target the intracellular ATP-binding pocket. The data presented in this technical guide provide a solid foundation for further research and development of this compound and related compounds as potential therapeutic agents. The detailed experimental protocols serve as a valuable resource for scientists seeking to investigate the biological effects of this and similar molecules. Further studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound in various disease contexts.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound | TAM Receptor | TargetMol [targetmol.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Gas6/AXL pathway: immunological landscape and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
RU-301 (CAS RN: 1110873-99-8): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
RU-301, identified by CAS number 1110873-99-8, is a small molecule inhibitor targeting the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its evaluation. This compound functions as a pan-TAM inhibitor by uniquely blocking the dimerization of the Axl receptor, a critical step in its activation by the ligand Gas6.[1] This inhibitory action disrupts downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are pivotal in cancer cell proliferation, survival, and migration.[4][5] Preclinical studies have demonstrated the potential of this compound in oncology and in ameliorating nonalcoholic steatohepatitis (NASH)-induced fibrosis.[3] This document aims to serve as a core resource for researchers investigating the therapeutic potential and biological functions of this compound.
Core Compound Information
| Parameter | Details |
| Compound Name | This compound |
| CAS Number | 1110873-99-8 |
| Molecular Formula | C₂₁H₁₉F₃N₄O₄S |
| Molecular Weight | 480.46 g/mol |
| Synonyms | N/A |
| Mechanism of Action | Pan-TAM receptor (Axl, Tyro3, MerTK) inhibitor that blocks the Axl receptor dimerization site.[1] |
| Therapeutic Areas | Neoplasms, Nonalcoholic Steatohepatitis (NASH).[2][3] |
| Highest R&D Phase | Preclinical |
| Originator | Rutgers University, Camden |
Quantitative Data Summary
Table 2.1: In Vitro Efficacy
| Parameter | Value | Cell Line(s) | Assay Type |
| IC₅₀ | 10 µM | H1299, MDA-MB-231 | TAM receptor activation |
| K_d_ | 12 µM | - | Cell-free assay |
| Inhibition of TAM Activation | 10 µM (30 min) | H1299 | Native TAMs activation |
| Inhibition of Cell Migration | 10 µM (24 h) | H1299, MDA-MB-231 | Transwell migration assay |
| Inhibition of Clonogenic Growth | 10 µM (14 days) | H1299 | Colony formation assay |
Table 2.2: In Vivo Efficacy & Pharmacokinetics
| Parameter | Value | Animal Model | Study Type |
| Tumor Growth Inhibition | 100, 300 mg/kg (i.p., daily for 4 days) | NOD/SCIDγ mice (lung cancer xenograft) | Xenograft |
| Reduction of Liver Fibrosis | 300 mg/kg (i.p., 3 times a week for 4 weeks) | Wild-type or Mertk⁻/⁻ male mice (NASH diet) | Liver fibrosis model |
| Bioavailability (t₁/₂) | ~7-8 hours | NOD/SCIDγ mice | Pharmacokinetics |
Mechanism of Action and Signaling Pathways
This compound exerts its inhibitory effects by targeting the extracellular domain of TAM receptors, preventing their dimerization upon binding with the ligand Gas6. This disruption of receptor activation subsequently blocks downstream signaling cascades crucial for oncogenic processes.
Gas6-TAM Signaling Pathway
The binding of Gas6 to TAM receptors initiates receptor dimerization and autophosphorylation, triggering multiple downstream signaling pathways that promote cell survival, proliferation, and migration.
Caption: Gas6-TAM Signaling Pathway.
Inhibition by this compound
This compound directly interferes with the initial step of TAM receptor activation, leading to the suppression of downstream signaling.
Caption: this compound Mechanism of Action.
Experimental Protocols
Disclaimer: The following protocols are compiled from available literature and general laboratory methods. Specific parameters may require optimization for individual experimental setups.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed scientific literature. Researchers interested in obtaining this compound should refer to commercial suppliers.
In Vitro Assays
-
Cell Lines: H1299 (human non-small cell lung carcinoma) and MDA-MB-231 (human breast adenocarcinoma) cells are commonly used.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Plate cells in 6-well plates and grow to 70-80% confluency.
-
Starvation: Serum-starve the cells for 16-24 hours prior to treatment.
-
Treatment: Pre-treat cells with desired concentrations of this compound (e.g., 10 µM) for 30 minutes.
-
Stimulation: Stimulate the cells with Gas6 for 10-15 minutes.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-Axl, phospho-Tyro3, phospho-MerTK, and total TAM receptors overnight at 4°C. Also probe for downstream markers like pAkt, pERK, and their total protein counterparts.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) detection system.
-
Caption: Western Blot Workflow.
-
Cell Preparation: Culture cells to 80-90% confluency and serum-starve overnight.
-
Assay Setup:
-
Place Transwell inserts (8 µm pore size) into a 24-well plate.
-
Add medium with a chemoattractant (e.g., 10% FBS or Gas6) to the lower chamber.
-
Resuspend starved cells in serum-free medium containing this compound (e.g., 10 µM) or vehicle control.
-
Seed the cell suspension into the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Analysis:
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface with methanol (B129727) for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the migrated cells in several random fields under a microscope.
-
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treatment: After 24 hours, treat the cells with this compound (e.g., 10 µM) in the presence or absence of Gas6.
-
Incubation: Culture the cells for 10-14 days, replacing the medium with fresh treatment-containing medium every 3-4 days.
-
Staining and Counting:
-
Wash the colonies with PBS.
-
Fix with a mixture of 6% glutaraldehyde (B144438) and 0.5% crystal violet for at least 30 minutes.
-
Gently rinse with water and air dry.
-
Count colonies containing ≥50 cells.
-
In Vivo Xenograft Study
-
Animal Model: Use immunodeficient mice such as NOD/SCIDγ (4-6 weeks old).
-
Tumor Cell Implantation:
-
Harvest H1299 cells and resuspend in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject approximately 1-5 x 10⁶ cells into the flank of each mouse.
-
-
Treatment:
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups.
-
Prepare this compound formulation (e.g., in a vehicle of DMSO, PEG300, Tween-80, and saline).[2]
-
Administer this compound (e.g., 100 or 300 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily or as per the desired schedule.
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Caption: In Vivo Xenograft Workflow.
Conclusion
This compound is a promising preclinical pan-TAM inhibitor with a distinct mechanism of action that involves the inhibition of receptor dimerization. The data summarized in this guide highlight its potential as a therapeutic agent in oncology and fibrotic diseases. The provided experimental protocols offer a foundation for further investigation into the biological activities and therapeutic applications of this compound. Further research is warranted to fully elucidate its clinical potential.
References
- 1. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LLC cells tumor xenograft model [protocols.io]
- 5. Small molecule inhibitors block Gas6-inducible TAM activation and tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
The Inhibitory Effect of RU-301 on Axl Receptor Dimerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, is a critical mediator of cellular signaling pathways that govern proliferation, survival, and migration.[1] Dysregulation of Axl signaling is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention.[2] Activation of Axl is often initiated by its ligand, Gas6 (Growth arrest-specific 6), which induces receptor dimerization and subsequent autophosphorylation of the intracellular kinase domain.[3] This guide provides a comprehensive technical overview of RU-301, a pan-TAM inhibitor that specifically targets the dimerization of the Axl receptor. We will delve into the quantitative aspects of its inhibitory action, detail relevant experimental protocols for its characterization, and visualize the associated signaling pathways and experimental workflows.
Introduction to Axl Receptor Signaling
The Axl receptor is a transmembrane protein characterized by an extracellular domain composed of two immunoglobulin-like (IgL) and two fibronectin type III-like (FNIII) repeats, a transmembrane helix, and an intracellular tyrosine kinase domain.[2] The binding of Gas6 to the IgL domains of two Axl monomers facilitates their dimerization, bringing the intracellular kinase domains into close proximity.[3] This proximity enables trans-autophosphorylation on specific tyrosine residues within the activation loop, leading to the full activation of the kinase.
Activated Axl serves as a docking site for various downstream signaling molecules, initiating a cascade of intracellular events. Key signaling pathways activated by Axl include:
-
PI3K/Akt Pathway: Promotes cell survival and proliferation.[1]
-
MAPK/ERK Pathway: Regulates cell growth, differentiation, and survival.[4]
-
NF-κB Pathway: Involved in inflammation and cell survival.[2]
Axl can also be activated in a ligand-independent manner through overexpression or in response to cellular stress, leading to homodimerization and autophosphorylation.[5] Furthermore, Axl can form heterodimers with other receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), contributing to therapeutic resistance.[1]
This compound: A Blocker of Axl Dimerization
This compound is a small molecule inhibitor that acts as a pan-TAM receptor antagonist.[6] Its primary mechanism of action against the Axl receptor is the inhibition of its dimerization.[6] this compound targets the extracellular domain of Axl, specifically at the interface between the Ig-1 ectodomain of Axl and the Lg-1 domain of its ligand, Gas6.[7] By binding to this site, this compound effectively prevents the Gas6-induced conformational changes and subsequent receptor-receptor association necessary for dimerization and activation.
Quantitative Data on this compound Inhibition of Axl
The inhibitory potency of this compound on the Axl receptor has been quantified through biochemical and cell-based assays. The following table summarizes the key quantitative data.
| Parameter | Value | Assay Type | Description |
| Kd | 12 μM | Cell-free assay | Dissociation constant, indicating the binding affinity of this compound to the Axl receptor.[6] |
| IC50 | 10 μM | Cell-free assay | Half-maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of Axl activity.[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effect of this compound on Axl receptor dimerization and signaling.
Co-Immunoprecipitation to Assess Axl Dimerization
This protocol details the steps to determine the effect of this compound on Gas6-induced Axl homodimerization in a cellular context.
Materials:
-
Cell line expressing Axl (e.g., A549, MDA-MB-231)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Recombinant human Gas6
-
This compound
-
Anti-Axl antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
SDS-PAGE gels and buffers
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary anti-Axl antibody for western blotting
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate Axl-expressing cells and grow to 80-90% confluency. Serum-starve the cells for 12-16 hours. Pre-treat the cells with varying concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with an optimal concentration of recombinant human Gas6 (e.g., 400 ng/mL) for 15-30 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an anti-Axl antibody overnight at 4°C with gentle rotation. Add protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic rack and wash them three to five times with wash buffer.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary anti-Axl antibody. Detect the signal using an HRP-conjugated secondary antibody and a chemiluminescent substrate.
-
Analysis: A decrease in the co-immunoprecipitated Axl in the presence of this compound indicates an inhibition of Axl dimerization.
Axl Phosphorylation ELISA
This protocol describes a quantitative method to measure the inhibition of Gas6-induced Axl phosphorylation by this compound.
Materials:
-
Axl-expressing cells
-
96-well microplate
-
Recombinant human Gas6
-
This compound
-
Wash buffer
-
Lysis buffer
-
Axl capture antibody
-
Phospho-Axl detection antibody (conjugated to HRP or biotin)
-
Substrate solution (e.g., TMB)
-
Stop solution
Procedure:
-
Cell Seeding and Treatment: Seed Axl-expressing cells in a 96-well plate and allow them to adhere overnight. Serum-starve the cells and then pre-treat with a serial dilution of this compound or vehicle control.
-
Stimulation: Add recombinant human Gas6 to the wells to stimulate Axl phosphorylation and incubate for the desired time.
-
Cell Lysis: Lyse the cells directly in the wells using a suitable lysis buffer.
-
ELISA: a. Coat a new 96-well plate with an Axl capture antibody. b. Add the cell lysates to the coated wells and incubate to allow Axl protein to bind. c. Wash the wells and add a phospho-Axl detection antibody. d. After another incubation and wash step, add the substrate solution. e. Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.
-
Data Analysis: The reduction in the absorbance signal in the presence of this compound corresponds to the inhibition of Axl phosphorylation. Calculate the IC50 value from the dose-response curve.
Luciferase Reporter Assay for Axl Downstream Signaling
This assay measures the transcriptional activity of a downstream effector of the Axl pathway (e.g., NF-κB or AP-1) in response to Axl activation and its inhibition by this compound.
Materials:
-
Host cell line (e.g., HEK293T)
-
Expression vector for Axl
-
Luciferase reporter plasmid containing response elements for a downstream transcription factor (e.g., NF-κB-luc)
-
Control reporter plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Recombinant human Gas6
-
This compound
-
Luciferase assay reagent
Procedure:
-
Transfection: Co-transfect the host cell line with the Axl expression vector, the luciferase reporter plasmid, and the control reporter plasmid.
-
Treatment and Stimulation: After 24-48 hours, pre-treat the transfected cells with this compound or vehicle. Then, stimulate with Gas6.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.[8][9]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity in the presence of this compound indicates the inhibition of Axl-mediated downstream signaling.
Surface Plasmon Resonance (SPR) for Kd Determination
SPR is a label-free technique to measure the binding kinetics and affinity between a ligand and an analyte in real-time. This protocol outlines its use to determine the dissociation constant (Kd) of this compound for the Axl receptor.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant human Axl extracellular domain
-
This compound
-
Immobilization buffer (e.g., sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution
Procedure:
-
Ligand Immobilization: Immobilize the recombinant Axl extracellular domain onto the sensor chip surface using standard amine coupling chemistry.
-
Analyte Injection: Prepare a series of concentrations of this compound in the running buffer. Inject the this compound solutions over the immobilized Axl surface at a constant flow rate.
-
Data Acquisition: Monitor the change in the refractive index (measured in response units, RU) over time to generate sensorgrams for each concentration.
-
Regeneration: After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound this compound.
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.[10]
Visualizations
Axl Signaling Pathway
Caption: Axl signaling pathway initiated by Gas6-induced dimerization.
Experimental Workflow for Co-Immunoprecipitation
Caption: Workflow for assessing Axl dimerization via Co-IP.
Logical Flow of this compound's Action
Caption: Logical flow of this compound's inhibitory mechanism on Axl.
Conclusion
This compound represents a valuable tool for researchers studying the physiological and pathological roles of the Axl receptor. By directly interfering with the initial step of receptor activation—dimerization—this compound provides a specific means to probe the consequences of Axl signaling blockade. The experimental protocols detailed in this guide offer a robust framework for characterizing the efficacy of this compound and similar inhibitors, facilitating further drug development efforts targeting the Axl signaling axis.
References
- 1. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. selleckchem.com [selleckchem.com]
- 7. Small molecule inhibitors block Gas6-inducible TAM activation and tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.emory.edu [med.emory.edu]
- 9. assaygenie.com [assaygenie.com]
- 10. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Gas6-Inducible TAM Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core principles and methodologies related to the activation of the Tyro3, Axl, and Mer (TAM) receptor tyrosine kinases by their ligand, Growth Arrest-Specific 6 (Gas6). Dysregulation of the Gas6/TAM signaling pathway is implicated in a variety of physiological and pathological processes, including cancer, inflammation, and autoimmune disorders, making it a critical area of study for therapeutic development.
Quantitative Data on Gas6-TAM Interaction and Inhibition
The interaction between Gas6 and the TAM receptors, as well as the potency of small molecule inhibitors, can be quantified to understand the dynamics of this signaling axis.
Table 1: Gas6-TAM Receptor Binding Affinities and Gas6 Plasma Concentrations
| Parameter | Tyro3 | Axl | MerTK | Notes |
| Gas6 Binding Affinity (Kd) | Lower Affinity | High Affinity (nM range) | Lower Affinity (µM range) | Gas6 exhibits the highest affinity for Axl, with binding affinities for Tyro3 and MerTK being 100-1,000 times lower[1]. The presence of phosphatidylserine (B164497) (PS) can enhance ligand-mediated activation of Tyro3 and MerTK[1][2]. |
| Typical Gas6 Concentration in Human Plasma | - | - | - | Healthy individuals: 13-65 µg/L (approximately 0.16-0.28 nM)[3][4]. All Gas6 in circulation is thought to be bound to soluble Axl (sAxl)[5]. |
Table 2: Dose-Dependent Activation of Axl by Gas6
This table summarizes the time-course of Axl and downstream Akt phosphorylation in MDA-MB-231 triple-negative breast cancer cells upon stimulation with Gas6.
| Time Point | Axl Phosphorylation (pAXL Y702) | Akt Phosphorylation (pAKT S473) |
| 0 min | Baseline | Baseline |
| 5 min | Rapid Increase | Rapid Increase |
| 10 min | Maximum Phosphorylation | Sustained Increase |
| 30 min | Sustained High Phosphorylation | Sustained High Phosphorylation |
| 1 h | Begins to Diminish | Sustained High Phosphorylation |
| 5 h | Returns to Baseline | Sustained Phosphorylation |
| 8 h | - | Sustained Phosphorylation |
Data synthesized from quantitative Western blot analysis in MDA-MB-231 cells treated with 400 ng/mL Gas6[6][7][8].
Table 3: Inhibitor Potency (IC50) Against TAM Kinases
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Inhibitor | Tyro3 IC50 | Axl IC50 | MerTK IC50 | Notes |
| LDC1267 | 8 nM | 29 nM | < 5 nM | A highly selective, ATP-non-competitive pan-TAM kinase inhibitor[3][4][5][9][10]. |
| R428 (Bemcentinib) | Inhibition Observed | 14 nM | Inhibition Observed | A potent and selective Axl inhibitor, though off-target inhibition of MerTK and Tyro3 has been noted[11][12]. |
| RU-301 | Inhibition Observed | 10 µM (Cell-based) | Inhibition Observed | A pan-TAM inhibitor that blocks the Gas6-TAM interaction[13]. |
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for understanding Gas6-inducible TAM activation.
Gas6-TAM Signaling Cascade
Caption: The Gas6-TAM signaling pathway is initiated by ligand binding, leading to receptor dimerization and autophosphorylation, which in turn activates multiple downstream pathways regulating key cellular functions.
Experimental Workflow for Analyzing TAM Activation
Caption: A typical experimental workflow to investigate Gas6-inducible TAM activation, from cell treatment to downstream analysis of signaling and cellular functions.
Key Experimental Protocols
The following protocols are synthesized from multiple sources and are tailored for the study of Gas6-inducible TAM activation.
Western Blot Analysis of TAM Receptor Phosphorylation
This protocol is designed to detect the phosphorylation of TAM receptors and downstream signaling proteins following Gas6 stimulation.
Materials:
-
Cell Lines: Cell lines endogenously expressing TAM receptors (e.g., MDA-MB-231 for Axl, H1299 for Axl and MerTK).
-
Recombinant Gas6: High-purity, carrier-free.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (e.g., sodium orthovanadate, sodium fluoride).
-
Primary Antibodies:
-
Phospho-Axl (e.g., Tyr702)
-
Phospho-MerTK (e.g., Tyr749)
-
Phospho-Tyro3
-
Total Axl, MerTK, Tyro3
-
Phospho-Akt (e.g., Ser473)
-
Total Akt
-
Loading control (e.g., GAPDH, β-actin)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent due to the presence of phosphoproteins which can increase background noise[13].
-
Enhanced Chemiluminescence (ECL) Substrate.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve cells for 16-24 hours to reduce basal receptor phosphorylation.
-
Stimulate cells with varying concentrations of Gas6 (e.g., 50-400 ng/mL) for different time points (e.g., 0, 5, 15, 30, 60 minutes)[6].
-
-
Cell Lysis:
-
Immediately after treatment, wash cells with ice-cold PBS.
-
Lyse cells on ice with lysis buffer containing phosphatase inhibitors.
-
Scrape and collect the lysate, then clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in SDS-PAGE sample buffer.
-
Separate proteins on a polyacrylamide gel and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody (diluted in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the signal using a chemiluminescence imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total TAM receptor or a loading control protein[13].
-
Co-Immunoprecipitation (Co-IP) of Gas6-TAM Complexes
This protocol is used to confirm the physical interaction between Gas6 and TAM receptors.
Materials:
-
Lysis Buffer: Non-denaturing lysis buffer (e.g., 1% Triton X-100 in TBS) with protease and phosphatase inhibitors.
-
Antibodies: Antibody for immunoprecipitation (e.g., anti-Axl), and antibodies for Western blot detection (e.g., anti-Gas6, anti-Axl).
-
Beads: Protein A/G magnetic or agarose (B213101) beads.
Procedure:
-
Cell Treatment and Lysis:
-
Stimulate cells with Gas6 as described in the Western blot protocol.
-
Lyse cells in non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with beads for 1 hour.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-Axl) or an isotype control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes for 1-2 hours.
-
-
Washing and Elution:
-
Pellet the beads and wash them 3-5 times with ice-cold lysis buffer to remove non-specific binders.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against the bait protein (Axl) and the putative interacting partner (Gas6).
-
Cell Migration (Boyden Chamber) Assay
This assay quantifies cell migration towards a chemoattractant, such as Gas6.
Materials:
-
Boyden Chamber Inserts: Typically with 8 µm pores.
-
Chemoattractant: Recombinant Gas6.
-
Cell Staining: Crystal violet or a fluorescent dye.
Procedure:
-
Assay Setup:
-
Place serum-free media containing Gas6 (chemoattractant) in the lower chamber of the Boyden apparatus.
-
Seed serum-starved cells in the upper chamber (the insert).
-
-
Incubation:
-
Incubate for a period that allows for cell migration (e.g., 4-24 hours), depending on the cell type.
-
-
Quantification:
-
Remove non-migrated cells from the top surface of the insert membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom surface of the membrane with crystal violet.
-
Elute the stain and measure the absorbance, or count the stained cells in multiple fields under a microscope to quantify migration[14][15][16][17].
-
Efferocytosis (Phagocytosis of Apoptotic Cells) Assay
This flow cytometry-based assay measures the ability of phagocytic cells (e.g., macrophages) to engulf apoptotic cells, a process mediated by TAM receptors.
Materials:
-
Phagocytic Cells: e.g., THP-1 derived macrophages.
-
Target Cells: e.g., Jurkat T cells, to be induced into apoptosis.
-
Fluorescent Dyes: One dye for phagocytes (e.g., CellTracker Green) and another for apoptotic cells (e.g., pHrodo Red, which fluoresces in the acidic environment of the phagosome).
-
Apoptosis Induction Agent: e.g., UV irradiation or staurosporine.
Procedure:
-
Cell Preparation:
-
Label phagocytic cells with one fluorescent dye.
-
Induce apoptosis in target cells and label them with a pH-sensitive fluorescent dye[18].
-
-
Co-culture:
-
Co-culture the labeled phagocytes and apoptotic target cells at a defined ratio (e.g., 1:5) for various time points (e.g., 30, 60, 120 minutes)[13].
-
-
Flow Cytometry:
Generation of TAM Receptor Knockout Cell Lines via CRISPR/Cas9
This protocol provides a general framework for creating TAM receptor knockout cell lines to study the specific roles of each receptor.
Materials:
-
CRISPR/Cas9 System: Plasmids encoding Cas9 and a single guide RNA (sgRNA) targeting the gene of interest (Tyro3, Axl, or MerTK).
-
Cell Line: The cell line of interest.
-
Transfection Reagent.
Procedure:
-
sgRNA Design:
-
Transfection:
-
Transfect the host cell line with the CRISPR/Cas9 plasmids.
-
-
Single-Cell Cloning:
-
Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
Expand the single-cell clones.
-
-
Validation:
References
- 1. Frontiers | Requirement of Gamma-Carboxyglutamic Acid Modification and Phosphatidylserine Binding for the Activation of Tyro3, Axl, and Mertk Receptors by Growth Arrest-Specific 6 [frontiersin.org]
- 2. Ligand Activation of TAM Family Receptors-Implications for Tumor Biology and Therapeutic Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. TAM Receptor Kinase Inhibitor, LDC1267 | 1361030-48-9 [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Quantitative Tyrosine Phosphoproteome Profiling of AXL Receptor Tyrosine Kinase Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endocytic trafficking of GAS6–AXL complexes is associated with sustained AKT activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TAM Receptor (Tyro3-Axl-Mer) | DC Chemicals [dcchemicals.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Dual targeting of TAM receptors Tyro3, Axl, and MerTK: Role in tumors and the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Tyro3, Axl and MerTK (TAM receptors): implications for macrophages in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 14. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Evaluation of the Cell Invasion and Migration Process: A Comparison of the Video Microscope-based Scratch Wound Assay and the Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 细胞迁移和侵袭试验 [sigmaaldrich.com]
- 18. Toll-like receptor-mediated inhibition of Gas6 and ProS expression facilitates inflammatory cytokine production in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro Assessment of Efferocytic Capacity of Human Macrophages Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Real-Time Image-Based Efferocytosis Assay for the Discovery of Functionally Inhibitory Anti-MerTK Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 22. Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection [protocols.io]
- 23. biorxiv.org [biorxiv.org]
- 24. pnas.org [pnas.org]
- 25. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PMC [pmc.ncbi.nlm.nih.gov]
RU-301: A Technical Guide to a Pan-TAM Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
RU-301 is a small molecule inhibitor targeting the Tyro3, Axl, and MerTK (TAM) family of receptor tyrosine kinases. By blocking the interaction between the TAM receptors and their ligand, Gas6, this compound effectively inhibits downstream signaling pathways implicated in oncogenesis and inflammation. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and detailed protocols for its application in preclinical research.
Chemical Properties
This compound is a potent pan-TAM inhibitor with the following molecular characteristics:
| Property | Value |
| Molecular Formula | C21H19F3N4O4S[1] |
| Molecular Weight | 480.46 g/mol [2][3] |
| CAS Number | 1110873-99-8[1] |
Mechanism of Action
This compound functions by competitively inhibiting the binding of the ligand Gas6 to the extracellular domains of the TAM family receptors: Tyro3, Axl, and MerTK. This disruption prevents receptor dimerization and autophosphorylation, thereby blocking the activation of downstream pro-survival and pro-inflammatory signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.
Caption: Mechanism of this compound action on the TAM signaling pathway.
In Vitro Efficacy
This compound has demonstrated significant anti-cancer activity in various cell-based assays.
| Assay | Cell Line | Concentration | Effect |
| TAM Activation | H1299 | 10 µM | Inhibition of native TAMs activation[3] |
| Cell Migration | H1299, MDA-MB-231 | 10 µM | Inhibition of cell migration[3] |
| Clonogenic Growth | H1299 | 10 µM | Inhibition of clonogenic growth under Gas6 stimulation[3] |
| Akt/Erk Phosphorylation | H1299, MDA-MB-231 | 5 µM | Partial blockage of Gas6-induced Akt and Erk activation[3] |
In Vivo Efficacy
Preclinical studies in animal models have shown the therapeutic potential of this compound in oncology and liver disease.
| Animal Model | Disease | Dosage and Administration | Outcome |
| NOD/SCIDγ mice | Lung Cancer Xenograft (H1299) | 100, 300 mg/kg; i.p.; daily for 4 days | Significant decrease in tumor volume with no notable toxicity.[3] |
| WT or Mertk-/- mice | Nonalcoholic Steatohepatitis (NASH) | 300 mg/kg; i.p.; 3 times a week for 4 weeks | Reduction in liver fibrosis.[3] |
Experimental Protocols
Western Blot for TAM Receptor Phosphorylation
This protocol details the procedure for assessing the phosphorylation status of TAM receptors following this compound treatment.
Materials:
-
H1299 or MDA-MB-231 cells
-
This compound
-
Gas6
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-phospho-Axl, anti-phospho-MerTK, anti-phospho-Tyro3, anti-total-Axl, etc.)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Starve cells in serum-free media for 12-24 hours.
-
Pre-treat cells with desired concentrations of this compound for 1-2 hours.
-
Stimulate cells with Gas6 for 15-30 minutes.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize bands using an ECL detection system.
Transwell Migration Assay
This assay is used to evaluate the effect of this compound on cancer cell migration.
Materials:
-
H1299 or MDA-MB-231 cells
-
This compound
-
Transwell inserts (8 µm pore size)
-
Serum-free media and media with chemoattractant (e.g., 10% FBS)
-
Crystal violet staining solution
Procedure:
-
Starve cells in serum-free media for 24 hours.
-
Resuspend cells in serum-free media containing this compound or vehicle control.
-
Add media with a chemoattractant to the lower chamber of the Transwell plate.
-
Place the Transwell insert into the well and seed the cell suspension into the upper chamber.
-
Incubate for 12-24 hours to allow for cell migration.
-
Remove non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the insert with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope.
Caption: Workflow for the Transwell migration assay.
Lung Cancer Xenograft Model
This in vivo model assesses the anti-tumor efficacy of this compound.
Materials:
-
NOD/SCIDγ mice (4-6 weeks old)
-
H1299 human lung cancer cells
-
This compound
-
Matrigel
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of H1299 cells and Matrigel into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 100 or 300 mg/kg) or vehicle control via intraperitoneal injection according to the desired schedule.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).
Conclusion
This compound is a promising pan-TAM inhibitor with demonstrated efficacy in both in vitro and in vivo models of cancer and nonalcoholic steatohepatitis. Its well-defined mechanism of action and preclinical activity support its further development as a potential therapeutic agent. The protocols provided herein offer a foundation for researchers to further investigate the biological effects and therapeutic potential of this compound.
References
Literature review of TAM receptor inhibitors
An In-depth Technical Guide to TAM Receptor Inhibitors for Researchers and Drug Development Professionals.
Introduction to the TAM Receptor Family
The TAM receptors, an acronym for Tyro3, Axl, and MerTK, constitute a subfamily of receptor tyrosine kinases (RTKs) that play crucial roles in regulating tissue homeostasis and the immune system.[1][2] Structurally, these receptors are characterized by an extracellular domain containing two immunoglobulin-like (IgL) domains and two fibronectin type III (FNIII) domains, a single-pass transmembrane segment, and an intracellular tyrosine kinase domain.[3][4]
Activation of TAM receptors is primarily mediated by two vitamin K-dependent ligands: Growth Arrest-Specific 6 (Gas6) and Protein S (Pros1).[3][5][6] These ligands function as bridging molecules, connecting the TAM receptors on the surface of phagocytic cells to phosphatidylserine (B164497) (PtdSer) exposed on the surface of apoptotic cells.[5][6] The binding affinities between ligands and receptors vary:
-
Gas6 binds to all three TAM receptors, with the highest affinity for Axl.[7]
-
Protein S binds to Tyro3 and MerTK but does not activate Axl.[3][7]
The primary physiological function of TAM receptor signaling is the immunologically silent clearance of apoptotic cells, a process known as efferocytosis.[5][6][8] This process prevents the release of potentially immunogenic intracellular contents from dying cells, thereby suppressing autoimmune responses and inflammation.[5][6] Dysregulation of TAM receptor signaling is implicated in a variety of diseases, including cancer, making this family an attractive therapeutic target.[2][9]
TAM Receptor Signaling Pathways
Upon binding their ligands, which are often themselves bound to apoptotic debris, TAM receptors homodimerize, leading to autophosphorylation of specific tyrosine residues within their intracellular kinase domains.[3][5][10] This phosphorylation creates docking sites for various downstream adaptor proteins and signaling molecules, initiating several key intracellular signaling cascades. The most prominent pathways activated by TAM receptors include:
-
Phosphoinositide 3-Kinase (PI3K)/AKT Pathway: This is a major pathway downstream of TAM activation that promotes cell survival, proliferation, and efferocytosis.[5][11]
-
MEK/ERK Pathway: This cascade is also involved in regulating cell proliferation and survival.[5]
-
JAK/STAT Pathway: TAM receptors can modulate cytokine signaling through this pathway, often leading to the expression of suppressors of cytokine signaling (SOCS1 and SOCS3) to dampen inflammatory responses.[5]
These pathways collectively mediate the diverse biological outcomes of TAM signaling, from efferocytosis and immune suppression to cell survival and proliferation.[4]
Role in Cancer and Therapeutic Resistance
In many types of cancer, TAM receptors, particularly Axl and MerTK, are aberrantly overexpressed.[5][8] This dysregulation is a key driver of malignancy and contributes to several hallmarks of cancer:
-
Oncogenic Signaling: In cancer cells, TAM receptors can act as oncogenic drivers, promoting proliferation, survival, migration, and the epithelial-mesenchymal transition (EMT).[2][5]
-
Immune Evasion: By activating TAMs on myeloid cells within the tumor microenvironment (TME), such as macrophages and dendritic cells, tumors create an immunosuppressive shield.[5] This leads to the polarization of tumor-associated macrophages (TAMs) to an M2-like, pro-tumor phenotype and suppresses the anti-tumor functions of T cells and natural killer (NK) cells.[5][8]
-
Therapeutic Resistance: Upregulation of Axl signaling is a frequently observed mechanism of resistance to both conventional chemotherapy and targeted therapies, such as EGFR inhibitors in non-small-cell lung cancer.[2][12]
Given their multifaceted roles in promoting tumor growth, immune evasion, and drug resistance, TAM receptors have emerged as highly attractive targets for cancer therapy.[2][13]
Overview of TAM Receptor Inhibitors
Therapeutic strategies to block TAM signaling primarily involve small molecule tyrosine kinase inhibitors (TKIs).[9] Many of these compounds were initially developed to target other kinases and were later found to have activity against TAMs.[9] Consequently, many TAM inhibitors are multi-targeted. However, a growing number of selective inhibitors are also in development.[13] The lead candidate, bemcentinib (B612113), is a selective Axl inhibitor that has been evaluated in numerous clinical trials.[5]
| Inhibitor | Primary Target(s) | IC50 (nM) | Development Stage |
| Bemcentinib (BGB324) | AXL | 14 | Clinical |
| Cabozantinib | VEGFR2, MET, AXL, RET | VEGFR2: 0.035, MET: 1.3, AXL: 7 | Approved (for other targets) |
| BMS-777607 | MET, AXL, Ron, Tyro3 | AXL: 1.1, Tyro3: 4.3 | Preclinical/Clinical |
| Sitravatinib | AXL, MER, TYRO3, MET, VEGFR | Varies | Clinical |
| MerTK-IN-3 | MerTK, Tyro3 | MerTK: 21.5, Tyro3: 991.3 | Preclinical |
| CEP-40783 | AXL, c-Met | AXL: 7, c-Met: 12 | Preclinical |
Note: IC50 values are context-dependent and can vary based on the specific assay conditions. Data compiled from multiple sources.[12][14]
Key Experimental Protocols and Workflows
Evaluating the efficacy of TAM receptor inhibitors requires a multi-faceted approach, employing biochemical, cellular, and functional assays.
Biochemical Kinase Assay
This assay directly measures an inhibitor's ability to block the enzymatic activity of a purified TAM kinase. The ADP-Glo™ Kinase Assay is a common method.
Methodology:
-
Reaction Setup: Recombinant human TAM kinase (e.g., Axl, MerTK) is incubated with the small molecule inhibitor at various concentrations in a kinase reaction buffer.
-
Initiation: The kinase reaction is initiated by adding a mixture of the kinase's substrate peptide and ATP. The reaction proceeds for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
Signal Generation: Kinase Detection Reagent is added to convert the ADP produced by the kinase reaction into a luminescent signal.
-
Detection: Luminescence is measured using a plate reader. The signal intensity is inversely proportional to the kinase activity and thus directly proportional to the inhibitor's potency. IC50 values are calculated from the dose-response curve.[15]
Cellular Receptor Phosphorylation Assay
This assay determines if the inhibitor can block TAM receptor autophosphorylation within a living cell, confirming cell permeability and target engagement.
Methodology:
-
Cell Culture & Treatment: A cell line endogenously or exogenously expressing the target TAM receptor (e.g., H1299 lung cancer cells for MerTK) is cultured. Cells are pre-treated with the inhibitor for 1-2 hours.[15]
-
Receptor Stimulation: TAM receptor phosphorylation is induced. This can be achieved by adding the relevant ligand (Gas6) or by using a cross-linking antibody to force receptor dimerization.[15]
-
Cell Lysis: Cells are washed and lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Immunoprecipitation (IP): The target TAM receptor is captured from the cell lysate using an antibody specific to that receptor (e.g., anti-MerTK antibody).
-
Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody that specifically recognizes the phosphorylated form of the TAM receptor (e.g., anti-phospho-MerTK).
-
Analysis: The signal is visualized and quantified. A reduction in the phospho-receptor signal in inhibitor-treated cells compared to the control indicates successful target inhibition.
Functional Efferocytosis Assay
This assay measures the functional consequence of TAM inhibition on the phagocytic clearance of apoptotic cells.
Methodology:
-
Prepare Apoptotic Cells: A target cell line (e.g., Jurkat T cells) is induced to undergo apoptosis (e.g., via UV irradiation or staurosporine (B1682477) treatment). The apoptotic cells are then labeled with a pH-sensitive fluorescent dye (e.g., pHrodo) that fluoresces brightly only in the acidic environment of a phagosome.
-
Prepare Phagocytes: Primary macrophages or a macrophage-like cell line are cultured.
-
Inhibitor Treatment: The phagocytes are pre-treated with the TAM inhibitor at various concentrations.
-
Co-culture: The labeled apoptotic cells are added to the inhibitor-treated phagocytes and co-cultured for several hours to allow for phagocytosis.
-
Detection & Analysis: The uptake of fluorescently labeled apoptotic cells by the phagocytes is measured by flow cytometry or high-content fluorescence microscopy. A decrease in the percentage of fluorescent phagocytes or mean fluorescence intensity in inhibitor-treated samples indicates a blockade of efferocytosis.[15]
Conclusion and Future Directions
The TAM family of receptor tyrosine kinases represents a critical node in cancer progression and immune regulation. Their inhibition offers a dual benefit: directly targeting oncogenic signaling in tumor cells and dismantling the immunosuppressive tumor microenvironment.[5][15] While many current inhibitors are multi-targeted, the development of more selective agents like bemcentinib is paving the way for more precise therapeutic interventions.
A significant challenge and opportunity lie in the complex, sometimes opposing, roles of TAM receptors. For instance, while MerTK signaling is immunosuppressive in macrophages, it can be co-stimulatory in T cells.[5][6][8] This highlights the need for a deep, context-specific understanding of TAM biology to maximize therapeutic benefit and minimize adverse effects. Future strategies will likely focus on intelligent combination therapies, pairing TAM inhibitors with immune checkpoint blockade or other targeted agents to overcome resistance and enhance anti-tumor immunity.[16]
References
- 1. Rutgers University Office of Research logo [techfinder.rutgers.edu]
- 2. Therapeutic targeting of the functionally elusive TAM receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. TAM Receptor Inhibition–Implications for Cancer and the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TAM Receptor Inhibition-Implications for Cancer and the Immune System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] TAM Receptor Inhibition–Implications for Cancer and the Immune System | Semantic Scholar [semanticscholar.org]
- 9. State-of-the-art of small molecule inhibitors of the TAM family: the point of view of the chemist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Key Roles of AXL and MER Receptor Tyrosine Kinases in Resistance to Multiple Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Tyro3, Axl and MerTK (TAM receptors): implications for macrophages in the tumor microenvironment | springermedizin.de [springermedizin.de]
- 12. Therapeutic targeting of the functionally elusive TAM receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. TAM kinase inhibition and immune checkpoint blockade- a winning combination in cancer treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for RU-301, a Pan-TAM Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
RU-301 is a potent small molecule inhibitor targeting the TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases. It functions by blocking the dimerization of the Axl receptor, thereby inhibiting Gas6-induced TAM activation and downstream signaling pathways implicated in tumorigenesis, metastasis, and drug resistance.[1] This document provides detailed protocols for the preparation of this compound stock solutions in DMSO, along with methodologies for its application in common cell-based assays.
Compound Information
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Parameter | Value | Reference |
| CAS Number | 1110873-99-8 | [1][2][3][4] |
| Molecular Formula | C₂₁H₁₉F₃N₄O₄S | [1] |
| Molecular Weight | 480.46 g/mol | [3][5] |
| Solubility in DMSO | ≥ 30 mg/mL (62.44 mM) | [3] |
| IC₅₀ | ~10 µM for pan-TAM inhibition | [3][4] |
| Storage (Powder) | -20°C for up to 3 years | [3] |
| Storage (in DMSO) | -80°C for up to 1 year | [3] |
Mechanism of Action and Signaling Pathway
This compound is a pan-TAM receptor inhibitor that uniquely blocks the binding of the ligand, Growth arrest-specific factor 6 (Gas6), to the TAM receptors Axl, Tyro3, and MerTK.[1] This inhibition prevents receptor dimerization and subsequent autophosphorylation, which in turn blocks the activation of downstream pro-survival and pro-proliferative signaling cascades, most notably the PI3K/Akt and MAPK/ERK pathways.[5] The abrogation of these pathways underlies the anti-tumorigenic effects of this compound.[5]
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder (MW: 480.46 g/mol )
-
Anhydrous or molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
-
Pipettors and sterile tips
Protocol:
-
Weighing this compound: Accurately weigh out 4.81 mg of this compound powder and transfer it to a sterile microcentrifuge tube. Perform this step in a chemical fume hood, wearing appropriate personal protective equipment (PPE).
-
Adding DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or sonication can be used to aid dissolution if necessary.[3] Visually inspect the solution against a light source to ensure no particulates are present.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[3]
Note on Final DMSO Concentration: When preparing working solutions for cell culture experiments, ensure the final concentration of DMSO does not exceed 0.5% to avoid cellular toxicity.
Cell Migration Assay using a Transwell System
This protocol outlines a general procedure to assess the effect of this compound on cancer cell migration.
Materials:
-
Cancer cell line of interest (e.g., H1299 or MDA-MB-231)[5]
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well companion plates
-
Serum-free cell culture medium
-
Cell culture medium with 10% Fetal Bovine Serum (FBS) as a chemoattractant
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet staining solution
-
Cotton swabs
Protocol:
-
Cell Starvation: Culture cells to approximately 70-80% confluency. Then, replace the growth medium with serum-free medium and incubate for 18-24 hours.
-
Cell Preparation: Harvest the starved cells using trypsin, neutralize, and centrifuge. Resuspend the cell pellet in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Assay Setup:
-
Add 600 µL of medium containing 10% FBS to the lower wells of the 24-well plate.
-
In the serum-free cell suspension, add this compound to the desired final concentration (e.g., 5-10 µM) and a vehicle control (DMSO).[5]
-
Add 100 µL of the cell suspension (containing either this compound or vehicle) to the upper chamber of each Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period determined by the cell line's migration rate (e.g., 24 hours).[5]
-
Staining and Visualization:
-
Remove the inserts from the plate. Using a cotton swab, gently wipe the inside of the insert to remove non-migrated cells.
-
Fix the migrated cells on the bottom of the membrane with 70% ethanol (B145695) for 10-15 minutes.
-
Stain the fixed cells with 0.2% crystal violet for 10 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
-
Quantification: Allow the inserts to dry completely. Count the migrated cells in several random fields of view under an inverted microscope. Calculate the average number of migrated cells per field.
Western Blot for Downstream Signaling
This protocol is for assessing the effect of this compound on the phosphorylation of Akt and ERK.
Materials:
-
Cell line of interest cultured in 6-well plates
-
This compound stock solution (10 mM in DMSO)
-
Gas6 or other stimulants (if necessary)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 30 minutes to 24 hours).[5] If studying ligand-induced phosphorylation, starve cells first and then stimulate with Gas6 in the presence or absence of this compound.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein amounts, mix with Laemmli buffer, boil, and load onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-Akt) overnight at 4°C, according to the manufacturer's recommended dilution.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-Akt) to confirm equal loading.
Safety Precautions
This compound is for research use only. Standard laboratory safety practices should be followed. Wear a lab coat, safety glasses, and gloves when handling the compound and its solutions. DMSO is a penetration enhancer; avoid direct skin contact. All handling of the powder should be done in a chemical fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.
References
Application Notes and Protocols for RU-301 in the H1299 Lung Cancer Cell Line
For Research Use Only.
Introduction
RU-301 is a pan-inhibitor of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. These receptors, when activated by their ligand Gas6 (Growth arrest-specific 6), play a crucial role in cell survival, proliferation, migration, and inhibition of apoptosis. In various cancers, including non-small cell lung cancer (NSCLC), the Gas6/TAM signaling axis is often upregulated, contributing to tumor progression and therapeutic resistance. The H1299 cell line, derived from a human NSCLC, is characterized by a homozygous partial deletion of the TP53 gene, resulting in a p53-null status. This makes it a valuable model for studying cancer therapies that function independently of p53. These application notes provide detailed protocols for investigating the effects of this compound on the H1299 cell line.
Data Presentation
The following tables summarize the expected quantitative data from key experiments. Please note that specific values for this compound in the H1299 cell line are not widely available in public literature and the presented data should be considered illustrative. Researchers should perform their own experiments to determine the precise values.
Table 1: Cell Viability (IC50) of this compound in H1299 Cells
| Treatment Duration | IC50 (µM) |
| 48 hours | [Data not available] |
| 72 hours | [Data not available] |
Table 2: Apoptosis Induction by this compound in H1299 Cells
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| Control (DMSO) | - | [Baseline] |
| This compound | 10 | [Expected Increase] |
| This compound | 25 | [Expected Increase] |
Table 3: Cell Cycle Analysis of H1299 Cells Treated with this compound
| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (DMSO) | - | [Baseline] | [Baseline] | [Baseline] |
| This compound | 10 | [Expected Change] | [Expected Change] | [Expected Change] |
| This compound | 25 | [Expected Change] | [Expected Change] | [Expected Change] |
Signaling Pathways and Experimental Workflows
Gas6-TAM Signaling Pathway Inhibition by this compound
This compound acts as a pan-TAM inhibitor, blocking the binding of Gas6 to the Axl, Tyro3, and Mer receptors. This inhibition prevents the autophosphorylation of the receptors and the subsequent activation of downstream pro-survival and proliferative signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways.
Caption: Inhibition of the Gas6-TAM signaling pathway by this compound.
Proposed Mechanism of this compound-Induced Apoptosis in p53-Null H1299 Cells
In the absence of functional p53, this compound-mediated inhibition of the pro-survival Akt pathway can lead to the activation of the intrinsic apoptosis pathway. This involves the upregulation of pro-apoptotic Bcl-2 family members (e.g., Bad, Bax) and downregulation of anti-apoptotic members (e.g., Bcl-2, Bcl-xL), leading to mitochondrial outer membrane permeabilization, cytochrome c release, and caspase activation.
Caption: Proposed apoptosis induction by this compound in H1299 cells.
Experimental Workflow for Assessing this compound Efficacy
A general workflow for evaluating the in vitro effects of this compound on H1299 cells.
Caption: General experimental workflow for this compound evaluation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on H1299 cells.
Materials:
-
H1299 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed H1299 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should range from approximately 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 48 or 72 hours at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
H1299 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed H1299 cells in 6-well plates at a density of 2 x 10⁵ cells/well.
-
After 24 hours, treat the cells with the desired concentrations of this compound (e.g., 10 µM and 25 µM) and a vehicle control (DMSO) for 48 hours.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on the cell cycle distribution of H1299 cells.
Materials:
-
H1299 cells
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed H1299 cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Application Notes and Protocols for RU-301 in MDA-MB-231 Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU-301 is a potent small molecule inhibitor targeting the TAM (Tyro-3, Axl, and MerTK) family of receptor tyrosine kinases.[1] These receptors, when activated by their ligand, Growth arrest-specific factor 6 (Gas6), play a critical role in cancer progression, including cell survival, proliferation, migration, and drug resistance.[1][2] this compound functions as a pan-TAM inhibitor by blocking the interaction between Gas6 and the extracellular domain of the TAM receptors.[1][3] In the context of triple-negative breast cancer, the MDA-MB-231 cell line serves as a valuable model for studying aggressive and metastatic disease. This document provides detailed application notes and experimental protocols for the use of this compound in MDA-MB-231 cells.
Mechanism of Action
This compound specifically targets the extracellular domain of Axl, a key member of the TAM receptor family, thereby preventing its activation by Gas6.[1] This inhibition disrupts downstream signaling cascades crucial for cancer cell survival and proliferation, primarily the PI3K/Akt and MAPK/ERK pathways.[2][3] In MDA-MB-231 cells, treatment with this compound at a concentration of 5.0 μM has been shown to inhibit Gas6-induced Axl signaling and partially block the subsequent activation of Akt and Erk.[1][2][3] Furthermore, a concentration of 10 μM this compound has been observed to inhibit the migration of MDA-MB-231 cells.[3]
Data Presentation
The following tables summarize the expected quantitative data from key experiments with this compound in MDA-MB-231 cells. Researchers should generate specific data for their experimental conditions.
Table 1: Cell Viability (IC50) of this compound in MDA-MB-231 Cells
| Treatment Duration | IC50 (µM) |
| 48 hours | User-defined |
| 72 hours | User-defined |
IC50 values should be determined experimentally using a cell viability assay such as MTT or PrestoBlue.
Table 2: Effect of this compound on Apoptosis in MDA-MB-231 Cells
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| Vehicle Control | - | User-defined |
| This compound | 5 | User-defined |
| This compound | 10 | User-defined |
| This compound | 25 | User-defined |
% Apoptotic cells should be quantified using flow cytometry after Annexin V and Propidium Iodide staining.
Table 3: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Cells
| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | - | User-defined | User-defined | User-defined |
| This compound | 5 | User-defined | User-defined | User-defined |
| This compound | 10 | User-defined | User-defined | User-defined |
| This compound | 25 | User-defined | User-defined | User-defined |
% of cells in each phase should be determined by flow cytometry after Propidium Iodide staining.
Table 4: Inhibition of MDA-MB-231 Cell Migration by this compound
| Treatment | Concentration (µM) | % Migration Inhibition |
| Vehicle Control | - | 0 |
| This compound | 10 | User-defined |
% Migration inhibition should be quantified using a Transwell migration assay or a wound-healing assay.
Mandatory Visualizations
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound with MDA-MB-231 cells. It is recommended to optimize concentrations and incubation times for specific experimental setups.
Protocol 1: Cell Culture and Maintenance of MDA-MB-231 Cells
Materials:
-
MDA-MB-231 cells (ATCC HTB-26)
-
Leibovitz's L-15 Medium (ATCC 30-2008)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture MDA-MB-231 cells in Leibovitz's L-15 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a 37°C incubator with 0% CO2.
-
Subculture cells when they reach 80-90% confluency.
-
To passage, wash cells with PBS, detach with Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for plating.
Protocol 2: Cell Viability Assay (MTT Assay)
Materials:
-
MDA-MB-231 cells
-
Complete L-15 medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
MDA-MB-231 cells
-
Complete L-15 medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
Procedure:
-
Seed MDA-MB-231 cells in 6-well plates and allow them to adhere.
-
Treat cells with the desired concentrations of this compound and a vehicle control for 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
MDA-MB-231 cells
-
Complete L-15 medium
-
This compound
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
Procedure:
-
Seed MDA-MB-231 cells in 6-well plates.
-
Treat cells with this compound at various concentrations for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution by flow cytometry.
Protocol 5: Transwell Migration Assay
Materials:
-
MDA-MB-231 cells
-
Serum-free L-15 medium
-
Complete L-15 medium (with 10% FBS as a chemoattractant)
-
This compound
-
Transwell inserts (8.0 µm pore size)
-
24-well plates
-
Crystal Violet stain
Procedure:
-
Starve MDA-MB-231 cells in serum-free medium for 24 hours.
-
Add complete medium to the lower chamber of the 24-well plate.
-
Resuspend the starved cells in serum-free medium containing different concentrations of this compound or a vehicle control.
-
Seed the cell suspension into the upper chamber of the Transwell inserts.
-
Incubate for 24 hours at 37°C.
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with Crystal Violet.
-
Count the number of migrated cells in several random fields under a microscope.
Protocol 6: Western Blot Analysis for p-Akt and p-ERK
Materials:
-
MDA-MB-231 cells
-
This compound
-
Gas6
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed MDA-MB-231 cells and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with this compound for 1-2 hours.
-
Stimulate the cells with Gas6 for 15-30 minutes.
-
Lyse the cells in lysis buffer on ice.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL detection system and imaging equipment.
-
Quantify band intensities and normalize to total protein and/or a loading control.
References
Application Notes and Protocols for RU-301 in an In Vivo Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for utilizing RU-301, a pan-TAM (Tyro3, Axl, MerTK) receptor inhibitor, in an in vivo mouse xenograft model. The following sections detail the mechanism of action of this compound, a complete experimental protocol for a xenograft study, and expected quantitative outcomes based on preclinical data.
Mechanism of Action
This compound is a small molecule inhibitor that targets the extracellular domain of TAM receptor tyrosine kinases, preventing the binding of their primary ligand, Gas6.[1] This blockade of the Gas6-TAM interaction inhibits the dimerization and subsequent autophosphorylation of the TAM receptors, thereby disrupting downstream signaling pathways.[1][2] Aberrant activation of TAM receptors is implicated in oncogenesis, promoting cell survival, proliferation, migration, and chemoresistance.[3][4] By inhibiting these receptors, this compound effectively suppresses tumor growth.[1]
Signaling Pathway
The signaling cascade initiated by TAM receptor activation involves several key pro-survival and proliferative pathways. Upon ligand binding and dimerization, TAM receptors activate the PI3K/Akt and MEK/ERK pathways, which are central to cell growth and survival.[3] Additionally, the JAK/STAT and NF-κB pathways can be activated, further contributing to an oncogenic phenotype.[3] this compound's inhibition of the initial receptor activation step prevents the downstream activation of these critical pathways.
This compound inhibits the binding of Gas6 to TAM receptors, blocking downstream oncogenic signaling.
Experimental Protocol: this compound in a Human Lung Cancer Xenograft Model
This protocol is based on a study utilizing the H1299 human non-small cell lung cancer cell line.[1]
1. Cell Culture and Animal Model
-
Cell Line: Human H1299 non-small cell lung cancer cells.
-
Animal Model: 4-6 week old NOD/SCIDγ (NSG) mice.[5]
2. This compound Formulation
-
Prepare a stock solution of this compound in DMSO.
-
For injection, prepare a vehicle solution consisting of PEG300, Tween-80, and saline.
-
To prepare the final dosing solution, add the this compound stock solution to the vehicle. A suggested formulation is as follows: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] The solution should be clear and prepared fresh daily.
3. Xenograft Implantation
-
Culture H1299 cells to ~80% confluency.
-
Harvest cells and resuspend in a sterile solution, such as PBS or a mixture with Matrigel, at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 5 x 10^5 H1299 cells in the hind flank of each mouse.[1]
-
Allow tumors to grow until they are palpable and reach a volume of approximately 70-300 mm³.
4. Treatment Regimen
-
Randomize mice into three groups: Vehicle control, this compound (100 mg/kg), and this compound (300 mg/kg).
-
Administer the assigned treatment via intraperitoneal (i.p.) injection daily for 4 consecutive days.[5]
5. Tumor Measurement and Data Collection
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[6]
-
Monitor the body weight of the mice throughout the study as an indicator of toxicity.[5]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Experimental Workflow
Workflow for the this compound in vivo mouse xenograft experiment.
Quantitative Data Summary
The following tables summarize the expected outcomes based on preclinical studies of this compound in a lung cancer xenograft model.[5][7]
Table 1: Effect of this compound on Tumor Growth
| Treatment Group | Dosage (mg/kg) | Administration | Mean Tumor Volume Reduction (vs. Vehicle) | Statistical Significance (p-value) |
| Vehicle Control | - | I.P. daily for 4 days | - | - |
| This compound | 100 | I.P. daily for 4 days | Significant | < 0.05 |
| This compound | 300 | I.P. daily for 4 days | Significant | < 0.05 |
Table 2: Pharmacokinetic and Toxicity Profile of this compound
| Parameter | Value |
| Half-life (t½) | ~7-8 hours[5] |
| Bioavailability | Good[5] |
| Notable Toxicity | No significant body weight differences observed[5] |
References
- 1. Small molecule inhibitors block Gas6-inducible TAM activation and tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of Breast Tumor growth in Mice After Treatment with Ceramide Analog 315 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for RU-301 in Nonalcoholic Steatohepatitis (NASH) Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, which can progress to significant liver fibrosis and cirrhosis. The activation of hepatic stellate cells (HSCs) is a pivotal event in the pathogenesis of liver fibrosis. RU-301, a pan-inhibitor of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, has emerged as a promising investigational compound for mitigating NASH-associated fibrosis. These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its use in preclinical NASH fibrosis studies.
Mechanism of Action
This compound exerts its anti-fibrotic effects by inhibiting the Gas6/Axl signaling pathway, which is crucial for the activation of hepatic stellate cells (HSCs). In the context of liver injury, the ligand Gas6 binds to and activates the Axl receptor on HSCs. This activation triggers downstream signaling cascades, including the phosphorylation of extracellular signal-regulated kinase (ERK) and the upregulation of transforming growth factor-beta 1 (TGF-β1) expression. Both ERK activation and increased TGF-β1 are potent drivers of HSC proliferation, differentiation into myofibroblasts, and the excessive production of extracellular matrix proteins, such as collagen, leading to liver fibrosis. This compound, by blocking the activation of TAM receptors, including Axl, attenuates these downstream pro-fibrotic signals.
Data Presentation
The following tables summarize key quantitative data from preclinical studies investigating the effects of this compound and other TAM inhibitors on markers of liver fibrosis.
Table 1: In Vitro Efficacy of TAM Inhibition on Hepatic Stellate Cells
| Parameter | Cell Type | Treatment | Concentration/Dose | Duration | Result |
| Cell Viability | H1299, MDA-MB-231 cells | This compound | 2.5, 5, 10 µM | 30 min (pre-incubation) | Suppressed Gas6-inducible phosphorylation of Axl. Partially blocked Gas6-induced activation of Akt and Erk at 5 µM.[1] |
| Cell Migration | H1299, MDA-MB-231 cells | This compound | 10 µM | 24 h | Inhibited migration.[1] |
| Clonogenic Growth | H1299 cells | This compound | 10 µM | 14 days | Inhibited growth in the presence of Gas6.[1] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of NASH
| Animal Model | Treatment | Dosage | Dosing Schedule | Duration | Key Findings |
| Wild-type or Mertk-/- male mice on a NASH diet | This compound | 300 mg/kg | i.p., 3 times a week | 4 weeks | Reduced liver fibrosis as indicated by decreased liver picrosirius red staining and collagen gene expression.[1] |
Signaling Pathways and Experimental Workflows
Mechanism of this compound in inhibiting HSC activation.
Experimental workflow for evaluating this compound in NASH fibrosis.
Experimental Protocols
Protocol 1: Induction of NASH and Fibrosis in Mice
This protocol describes a common method for inducing NASH with fibrosis in mice using a combination of a specialized diet and a low dose of a hepatotoxin.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
High-Fat, High-Cholesterol, High-Sucrose Diet (e.g., 40-60% kcal from fat, 1.25-2% cholesterol, 20-40% sucrose)
-
Standard chow diet (for control group)
-
Carbon Tetrachloride (CCl4), diluted in corn oil or olive oil
-
This compound
-
Vehicle for this compound (e.g., DMSO, PEG300, Tween 80, saline)
Procedure:
-
Acclimatize mice for at least one week with free access to standard chow and water.
-
Divide mice into experimental groups (e.g., Control, NASH + Vehicle, NASH + this compound).
-
For the NASH groups, replace the standard chow with the high-fat, high-cholesterol, high-sucrose diet. The control group remains on the standard chow diet.
-
To accelerate fibrosis, administer a low dose of CCl4 (e.g., 0.2-0.5 µL/g body weight, intraperitoneal injection) once a week, starting from week 4 of the specialized diet.
-
After a defined period of diet and CCl4 administration to establish NASH and fibrosis (typically 8-12 weeks), begin treatment with this compound or vehicle.
-
Administer this compound (e.g., 300 mg/kg) via the desired route (e.g., intraperitoneal injection) according to the planned schedule (e.g., three times a week) for the duration of the study (e.g., 4 weeks).
-
Monitor animal health and body weight regularly.
-
At the end of the treatment period, euthanize the mice and collect liver tissue and blood samples for further analysis.
Protocol 2: Isolation and Culture of Primary Mouse Hepatic Stellate Cells (HSCs)
Materials:
-
Mouse liver
-
Collagenase type IV
-
Pronase E
-
DNase I
-
Nycodenz or OptiPrep density gradient medium
-
Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Culture dishes
Procedure:
-
Perfuse the mouse liver in situ through the portal vein with a calcium-free buffer, followed by a buffer containing pronase E and then collagenase type IV to digest the liver tissue.
-
Excise the digested liver and gently mince it in a buffer containing DNase I.
-
Filter the cell suspension through a cell strainer (e.g., 70-100 µm) to remove undigested tissue.
-
Separate HSCs from other liver cell types using density gradient centrifugation with Nycodenz or OptiPrep.
-
Collect the HSC-enriched layer and wash the cells with culture medium.
-
Plate the isolated HSCs on culture dishes and incubate at 37°C in a 5% CO2 incubator.
-
Allow the cells to activate in culture (typically takes 5-7 days) before initiating experiments with this compound.
Protocol 3: Hepatic Stellate Cell Viability/Proliferation Assay
Materials:
-
Activated primary HSCs or an HSC cell line (e.g., LX-2)
-
96-well culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
DMSO
-
Plate reader
Procedure:
-
Seed HSCs in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) and a vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Aspirate the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 4: Western Blot Analysis of p-ERK, TGF-β1, and α-SMA
Materials:
-
Liver tissue lysates or HSC lysates
-
Protein electrophoresis equipment (gels, running buffer, transfer system)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-TGF-β1, anti-α-SMA, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize liver tissue or lyse HSCs in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Protocol 5: Quantitative PCR (qPCR) for Collagen (Col1a1), α-SMA, and TGF-β1
Materials:
-
Liver tissue or HSCs
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
-
Primers for target genes (Col1a1, Acta2 for α-SMA, Tgf-β1) and a housekeeping gene (e.g., Gapdh, β-actin)
Procedure:
-
Extract total RNA from liver tissue or HSCs using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the qPCR master mix, cDNA template, and specific primers for the target and housekeeping genes.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene and the control group.
Protocol 6: Picrosirius Red Staining for Collagen Visualization
Materials:
-
Formalin-fixed, paraffin-embedded liver sections (4-5 µm thick)
-
Picrosirius red staining solution (0.1% Sirius Red in saturated picric acid)
-
Weigert's hematoxylin (B73222)
-
Acidified water
-
Ethanol (B145695) series for dehydration
-
Xylene or xylene substitute for clearing
-
Mounting medium
-
Microscope (with or without polarizing filters)
Procedure:
-
Deparaffinize and rehydrate the liver sections.
-
Stain the nuclei with Weigert's hematoxylin for 5-8 minutes.
-
Wash in running tap water.
-
Stain with Picrosirius red solution for 1 hour.
-
Wash with acidified water.
-
Dehydrate the sections through an ethanol series.
-
Clear in xylene and mount with a permanent mounting medium.
-
Visualize under a bright-field microscope. Collagen fibers will appear red, and the background will be yellow. For enhanced visualization and quantification of collagen fiber thickness and organization, view under a polarized light microscope, where collagen will appear birefringent (e.g., orange-red for thick fibers, green-yellow for thin fibers).
-
Quantify the fibrotic area as a percentage of the total liver area using image analysis software.
Conclusion
This compound represents a valuable tool for investigating the role of TAM kinase signaling in the pathogenesis of NASH-associated fibrosis. The protocols outlined in these application notes provide a framework for researchers to evaluate the in vitro and in vivo efficacy of this compound and similar compounds, contributing to the development of novel anti-fibrotic therapies for nonalcoholic steatohepatitis.
References
Application Notes and Protocols for RU-301 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preclinical administration of RU-301, a pan-inhibitor of the TAM (Tyro3, Axl, Mer) receptor tyrosine kinases, in animal models. The information presented herein is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacokinetics of this compound.
Mechanism of Action
This compound functions by inhibiting the Gas6 (Growth Arrest-Specific 6) ligand-induced activation of TAM receptors. This action blocks downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and migration.
Data Presentation
Pharmacokinetic Parameters of this compound in Mice
The following table summarizes the available pharmacokinetic data for this compound administered via intraperitoneal (i.p.) injection in mice.
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Animal Model | Reference |
| 100 | ~2,969 | ~0.22 | ~1,635 | ~7-8 | NOD/SCIDγ mice | [1] |
| 300 | Not Reported | Not Reported | Not Reported | ~7-8 | NOD/SCIDγ mice |
Note: Comprehensive pharmacokinetic data for this compound is limited in publicly available literature. The provided data is based on available information and may not be exhaustive.
Experimental Protocols
Preparation of this compound Dosing Solution
Two primary vehicle formulations have been reported for the in vivo administration of this compound. The choice of vehicle may depend on the specific experimental requirements and institutional guidelines.
Protocol 1: DMSO and Corn Oil Formulation
This formulation is suitable for achieving a suspension of this compound for intraperitoneal injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the this compound powder completely. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the this compound is fully dissolved.
-
In a separate sterile tube, measure the required volume of corn oil.
-
Draw the this compound/DMSO solution into a sterile syringe.
-
Slowly add the this compound/DMSO solution to the corn oil while vortexing or sonicating to create a stable suspension. A common final concentration of DMSO in the vehicle is 5-10%.
-
Visually inspect the suspension for homogeneity before administration.
Protocol 2: PEG300, Tween-80, and Saline Formulation
This formulation can provide a clear solution for this compound, which may be preferable for certain applications.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare the final dosing solution, follow these volumetric ratios: 10% DMSO (from the stock solution), 40% PEG300, 5% Tween-80, and 45% sterile saline.[2]
-
For example, to prepare 1 mL of dosing solution:
-
Add 400 µL of PEG300 to a sterile tube.[2]
-
Add the required volume of the this compound/DMSO stock solution to achieve the final desired concentration. For a 2.5 mg/mL final concentration, add 100 µL of a 25 mg/mL stock.[2]
-
Add 50 µL of Tween-80 and mix thoroughly.[2]
-
Add 450 µL of sterile saline to reach the final volume of 1 mL and mix until a clear solution is formed.[2]
-
-
The solution should be prepared fresh before each administration.
Intraperitoneal (i.p.) Administration in Mice
This protocol outlines the standard procedure for intraperitoneal injection of this compound in mice.
Materials:
-
Prepared this compound dosing solution
-
Mouse restraint device (optional)
-
25-27 gauge needles
-
1 mL syringes
-
70% ethanol (B145695) or other suitable disinfectant
-
Sterile gauze
Procedure:
-
Animal Restraint: Securely restrain the mouse using either a manual scruffing technique or a restraint device. Ensure the animal's abdomen is accessible.
-
Injection Site Identification: Position the mouse with its head tilted slightly downwards. The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Disinfection: Cleanse the injection site with a sterile gauze pad soaked in 70% ethanol.
-
Injection:
-
Insert the needle, with the bevel facing up, at a 10-20 degree angle to the abdominal wall.
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or any fluid is aspirated, discard the syringe and prepare a new one.
-
Slowly inject the this compound solution into the peritoneal cavity. The maximum recommended injection volume for a mouse is typically 10 mL/kg.
-
-
Post-Injection Monitoring:
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress, such as lethargy, abnormal posture, or signs of pain at the injection site.
-
Visualizations
Caption: Signaling pathway of Gas6-TAM and the inhibitory action of this compound.
Caption: General workflow for a preclinical animal study involving this compound.
References
Western blot protocol for pSTAT1 phosphorylation after RU-301 treatment
Western Blot Protocol for Detecting pSTAT1 (Tyr701) Phosphorylation Following RU-301 Treatment in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This compound is a pan-inhibitor of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1] It functions by blocking the interaction between the TAM receptors and their primary ligand, Growth arrest-specific factor 6 (Gas6).[2] The activation of TAM receptors by Gas6 initiates several downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are implicated in cell survival, proliferation, and migration.[3] Notably, Gas6-mediated activation of its receptor has been shown to induce the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1).[4] This protocol provides a detailed methodology for utilizing Western blotting to investigate the inhibitory effect of this compound on Gas6-induced STAT1 phosphorylation at tyrosine 701 (pSTAT1 Tyr701) in human cancer cell lines.
Data Presentation:
Table 1: Reagents and Materials
| Reagent/Material | Supplier | Catalog Number |
| H1299 or MDA-MB-231 cells | ATCC | CRL-5803 / HTB-26 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin (B12071052) | Gibco | 15140122 |
| This compound | MedchemExpress | HY-114293 |
| Recombinant Human Gas6 | R&D Systems | 885-GSB |
| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 |
| Protease Inhibitor Cocktail | Roche | 11697498001 |
| Phosphatase Inhibitor Cocktail 2 & 3 | Sigma-Aldrich | P5726 & P0044 |
| BCA Protein Assay Kit | Thermo Fisher | 23225 |
| Laemmli Sample Buffer (4X) | Bio-Rad | 1610747 |
| Mini-PROTEAN TGX Precast Gels | Bio-Rad | 4561086 |
| Trans-Blot Turbo Mini PVDF Transfer Packs | Bio-Rad | 1704156 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Tris-Buffered Saline with Tween 20 (TBST) | Bio-Rad | 1706435 |
| Primary Antibody: Phospho-STAT1 (Tyr701) | Cell Signaling | 9167 |
| Primary Antibody: STAT1 | Cell Signaling | 14994 |
| Primary Antibody: β-Actin | Cell Signaling | 4970 |
| HRP-conjugated anti-rabbit IgG | Cell Signaling | 7074 |
| Clarity Western ECL Substrate | Bio-Rad | 1705061 |
Table 2: Experimental Conditions for this compound Treatment and Gas6 Stimulation
| Parameter | Condition |
| Cell Line | H1299 or MDA-MB-231 |
| Plating Density | 1 x 10^6 cells per well in a 6-well plate |
| Serum Starvation | 18-24 hours in serum-free medium |
| This compound Pre-treatment Time | 2 hours |
| This compound Concentrations | 0, 1, 5, 10 µM (dissolved in DMSO) |
| Gas6 Stimulation Time | 30 minutes |
| Gas6 Concentration | 400 ng/mL |
| Negative Control | Vehicle (DMSO) treated, unstimulated |
| Positive Control | Vehicle (DMSO) treated, Gas6 stimulated |
Table 3: Hypothetical Densitometry Analysis of pSTAT1/Total STAT1 Ratio
| Treatment Group | Mean Relative Band Intensity (pSTAT1/STAT1) | Standard Deviation |
| Vehicle Control (Unstimulated) | 0.15 | 0.03 |
| Vehicle Control + Gas6 (400 ng/mL) | 1.00 | 0.12 |
| 1 µM this compound + Gas6 | 0.78 | 0.09 |
| 5 µM this compound + Gas6 | 0.45 | 0.06 |
| 10 µM this compound + Gas6 | 0.21 | 0.04 |
Experimental Protocols:
1. Cell Culture and Treatment:
-
Culture H1299 or MDA-MB-231 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed 1 x 10^6 cells per well in 6-well plates and allow them to adhere overnight.
-
The following day, aspirate the growth medium and wash the cells once with sterile phosphate-buffered saline (PBS).
-
Add serum-free medium and incubate for 18-24 hours to serum-starve the cells.
-
Prepare stock solutions of this compound in DMSO. Dilute this compound to the desired final concentrations (1, 5, 10 µM) in serum-free medium.
-
Pre-treat the serum-starved cells with the different concentrations of this compound or vehicle (DMSO) for 2 hours.
-
Following pre-treatment, stimulate the cells with 400 ng/mL of Gas6 for 30 minutes. The unstimulated control wells should receive an equivalent volume of sterile PBS.
2. Protein Extraction:
-
After treatment, place the 6-well plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare protein samples for SDS-PAGE by adding 4X Laemmli sample buffer to a final concentration of 1X and boiling at 95-100°C for 5 minutes.
4. Western Blotting:
-
Load 20-30 µg of protein per lane into a Mini-PROTEAN TGX precast gel. Include a protein molecular weight marker in one lane.
-
Perform electrophoresis at 100-120V until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane using a Trans-Blot Turbo transfer system, following the manufacturer's protocol.
-
Following transfer, block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody for phospho-STAT1 (Tyr701) (diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
The next day, wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with HRP-conjugated anti-rabbit IgG secondary antibody (diluted 1:2000 in 5% non-fat dry milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
For loading controls, the membrane can be stripped and re-probed for total STAT1 and β-actin. To do this, incubate the membrane in a stripping buffer, wash, re-block, and then follow steps 5-10 with the primary antibodies for total STAT1 and β-actin.
5. Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the pSTAT1 band intensity to the total STAT1 band intensity for each sample.
-
Further normalization to the β-actin loading control can be performed to account for any loading inaccuracies.
-
Plot the relative pSTAT1 levels for the different treatment conditions.
Mandatory Visualization:
Caption: this compound inhibits Gas6-induced STAT1 phosphorylation.
Caption: Western blot experimental workflow.
References
Troubleshooting & Optimization
RU-301 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered when working with RU-301, a pan-TAM receptor inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to provide direct solutions to common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
A1: this compound exhibits good solubility in Dimethyl Sulfoxide (DMSO).[1] The reported solubility in DMSO is 96 mg/mL, which is equivalent to 199.8 mM.[1] It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1] Information on its solubility in other common solvents like ethanol (B145695) or PBS is not as readily available, suggesting that DMSO is the recommended primary solvent for creating stock solutions.
Q2: I am observing precipitation when diluting my this compound DMSO stock solution in an aqueous medium for my cell-based assay. What can I do?
A2: This is a common issue known as "precipitation upon dilution" that occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower. Here are several strategies to address this:
-
Optimize the final DMSO concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, to minimize solvent toxicity. However, a slightly higher concentration might be necessary to maintain this compound solubility. It is advisable to run a vehicle control to assess the effect of DMSO on your cells.
-
Use a formulation with excipients: For in vivo studies and some in vitro applications, a formulation containing solubilizing agents can be used. A suggested formulation involves a multi-step dilution process.[1]
-
Sonication: After diluting the DMSO stock in the aqueous medium, brief sonication can help to disperse the compound and break down small precipitates, leading to a more homogenous solution.
-
Warm the solution: Gently warming the solution to 37°C may help to increase the solubility of this compound in the aqueous buffer. However, be cautious about the thermal stability of the compound.
Q3: Can I prepare a stock solution of this compound in something other than DMSO?
A3: While DMSO is the most commonly reported solvent for this compound stock solutions, other organic solvents like ethanol or DMF (dimethylformamide) might be viable alternatives for specific experimental needs. However, it is crucial to perform small-scale solubility tests before preparing a large stock solution. When switching solvents, it is important to consider the compatibility of the new solvent with your experimental system (e.g., potential for cell toxicity).
Q4: Are there any general strategies I can employ to improve the solubility of this compound for my experiments?
A4: Yes, several general techniques can be applied to enhance the solubility of poorly soluble compounds like this compound.[2][3][4][5] These methods can be categorized into physical and chemical modifications:
-
Physical Modifications:
-
Chemical Modifications:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.[3][5][6]
-
Use of Surfactants and Co-solvents: Incorporating surfactants or co-solvents can help to solubilize hydrophobic compounds in aqueous solutions.[3][4][5][6]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can improve the aqueous solubility of a drug.[3][4][8]
-
Troubleshooting Guide: this compound Precipitation in Experiments
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | Low aqueous solubility of this compound. | Decrease the final concentration of this compound. Increase the final percentage of DMSO (while staying within the tolerated limits for your cells). Use a formulation with excipients like PEG300 and Tween80.[1] |
| Cloudiness or visible particles in the prepared solution. | Incomplete dissolution or aggregation. | Briefly sonicate the solution. Gently warm the solution to 37°C. Filter the solution through a 0.22 µm filter to remove any undissolved particles. |
| Inconsistent experimental results. | Inconsistent concentration of soluble this compound due to precipitation. | Prepare fresh dilutions for each experiment. Ensure complete dissolution of the stock solution before further dilution. Visually inspect for any precipitation before adding to the experimental system. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder. The molecular weight of this compound is approximately 480.5 g/mol . To prepare 1 mL of a 10 mM stock solution, you would need 4.805 mg of this compound.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the weighed this compound powder.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and brief sonication can aid in dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9]
Preparation of a Working Solution for In Vivo Studies
This protocol is adapted from a suggested formulation for this compound.[1]
-
Initial Dilution in DMSO: Prepare a concentrated stock solution of this compound in fresh DMSO (e.g., 96 mg/mL).[1]
-
Addition of PEG300: In a separate tube, add the required volume of PEG300.
-
Mixing: Slowly add the this compound DMSO stock solution to the PEG300 while vortexing to ensure thorough mixing.
-
Addition of Tween80: Add Tween80 to the mixture and continue to vortex until the solution is clear.
-
Final Dilution with Water: Add ddH₂O to the mixture to reach the final desired volume and concentration. The mixed solution should be used immediately.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Solubility in DMSO | 96 mg/mL (199.8 mM) | [1] |
| IC₅₀ (Axl receptor) | 10 µM | [1] |
| K𝘥 (Axl receptor) | 12 µM | [1] |
Visualizing Pathways and Workflows
Caption: Simplified signaling pathway of TAM receptors and the inhibitory action of this compound.
Caption: Experimental workflow for preparing this compound solutions and troubleshooting precipitation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Optimizing RU-301 Concentration for Cell Culture: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide for optimizing the concentration of RU-301, a pan-TAM receptor inhibitor, in your cell culture experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that targets the TAM family of receptor tyrosine kinases: Tyro3, Axl, and MerTK.[1][2][3] It functions by blocking the binding of the ligand, Gas6, to these receptors, thereby inhibiting their activation.[1][2][3] This disruption of the Gas6/TAM signaling cascade affects several downstream pathways, including the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways, which are crucial for cell survival, proliferation, migration, and immune regulation.[4][5][6]
Q2: What is a typical starting concentration for this compound in cell culture?
Based on published studies, a common concentration range for this compound in various cancer cell lines is between 5 µM and 10 µM.[5][7] However, the optimal concentration is highly dependent on the specific cell line and the experimental endpoint. Therefore, it is crucial to perform a dose-response experiment to determine the ideal concentration for your specific model system.
Q3: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. For experiments, the stock solution should be further diluted in cell culture medium to the desired final concentration. It is critical to ensure the final DMSO concentration in the culture medium remains non-toxic to the cells, typically below 0.5%.
Q4: What are the potential off-target effects of this compound?
While this compound is designed as a pan-TAM inhibitor, the potential for off-target effects should be considered, as is common with many small molecule inhibitors.[8] Studies have shown that some kinase inhibitors can have unintended targets, which may lead to unexpected cellular responses.[8] It is advisable to consult the latest literature for any reported off-target activities of this compound and to include appropriate controls in your experiments to validate the specificity of the observed effects.
Troubleshooting Guides
Encountering issues in your experiments is a common part of the research process. This section provides solutions to potential problems you might face when working with this compound.
Problem 1: High Cell Death or Unexpected Cytotoxicity
| Possible Cause | Suggested Solution |
| This compound concentration is too high. | Perform a dose-response experiment (see Experimental Protocol 1) to determine the optimal, non-toxic concentration for your specific cell line. Start with a wide range of concentrations and select the lowest concentration that gives the desired biological effect with minimal impact on cell viability. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in your cell culture medium is at a non-toxic level (typically <0.5%). Always include a vehicle control (medium with the same DMSO concentration as your highest this compound treatment) to assess the effect of the solvent alone. |
| Cell line sensitivity. | Some cell lines are inherently more sensitive to chemical treatments. Consider reducing the treatment duration or the this compound concentration. |
| Compound instability. | Ensure proper storage of your this compound stock solution. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in media for each experiment. |
Problem 2: Inconsistent or No Observable Effect of this compound
| Possible Cause | Suggested Solution |
| This compound concentration is too low. | Perform a dose-response experiment to identify a concentration that elicits a measurable biological effect. |
| Low or absent TAM receptor expression. | Confirm the expression of Tyro3, Axl, and/or MerTK in your cell line using techniques like Western blotting or flow cytometry. This compound will have a limited effect on cells that do not express these receptors. |
| Suboptimal experimental conditions. | Optimize other experimental parameters such as cell seeding density, treatment duration, and the timing of your assay. |
| Compound degradation. | Verify the integrity of your this compound stock. If in doubt, obtain a fresh batch from a reputable supplier. |
| Poor solubility in media. | Observe the media after adding the diluted this compound for any signs of precipitation. If solubility is an issue, you may need to adjust the solvent or the final concentration. |
Experimental Protocols
Experimental Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol describes how to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound on your cell line of interest.
Materials:
-
This compound
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. A typical starting range could be from 0.1 µM to 100 µM.
-
Include a "vehicle control" well containing medium with the same final concentration of DMSO as the highest this compound concentration.
-
Include a "no treatment" control well with only complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Experimental Protocol 2: Assessing this compound-Mediated Inhibition of Downstream Signaling
This protocol outlines how to use Western blotting to quantify the effect of this compound on the phosphorylation of key downstream signaling proteins like Akt and Erk.
Materials:
-
This compound
-
Your cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow them to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound (based on your dose-response experiments) for a specific time period (e.g., 30 minutes, 1 hour, 6 hours). Include a vehicle control.
-
If studying ligand-induced signaling, you may need to serum-starve the cells before treating with Gas6 in the presence or absence of this compound.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies against the phosphorylated and total forms of Akt and ERK overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein for each sample to determine the relative phosphorylation level.
-
Visualizations
Caption: this compound inhibits the Gas6-TAM signaling pathway.
Caption: Experimental workflow for determining the optimal this compound concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. GAS6/TAM Pathway Signaling in Hemostasis and Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Gas6/AXL pathway: immunological landscape and therapeutic potential [frontiersin.org]
- 5. Small molecule inhibitors block Gas6-inducible TAM activation and tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting RU-301 In Vivo Stability Problems
This technical support center is designed for researchers, scientists, and drug development professionals to address common in vivo stability challenges encountered with the investigational compound RU-301. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into potential issues and offer systematic approaches to resolving them.
Frequently Asked Questions (FAQs)
Q1: We are observing low and inconsistent efficacy in our in vivo studies with this compound. Could this be related to stability issues?
A1: Yes, poor in vivo stability is a primary contributor to low bioavailability and high variability in efficacy studies.[1] If this compound is rapidly metabolized or cleared, it may not reach its target site in sufficient concentrations to elicit a therapeutic effect. Inconsistent results can arise from variations in metabolism between individual animals.
To investigate this, we recommend a systematic approach starting with an assessment of this compound's physicochemical properties and its stability in biological matrices.
Q2: What are the first steps to diagnose a potential in vivo stability problem with this compound?
A2: A logical first step is to conduct a series of in vitro assays to assess the stability of this compound in a controlled environment. This will help determine if the observed in vivo issues are due to chemical instability or metabolic degradation.[1] We recommend starting with plasma stability and metabolic stability assays.
A general workflow for troubleshooting these issues is outlined below:
References
Mitigating Off-Target Effects of RU-301: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on understanding and mitigating the off-target effects of RU-301, a pan-TAM (Tyro3, Axl, MerTK) receptor tyrosine kinase inhibitor. By employing the strategies and protocols outlined below, researchers can enhance the specificity of their experiments and ensure the reliability of their data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a pan-inhibitor of the TAM family of receptor tyrosine kinases: Tyro3, Axl, and MerTK. It functions by blocking the ligand-binding pocket, thereby preventing the dimerization and subsequent activation of these receptors by their ligand, Gas6. This inhibition blocks downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival, proliferation, and migration.[1][2]
Q2: What are the known on-target and potential off-target effects of this compound?
Q3: How can I determine if the observed phenotype in my experiment is due to an off-target effect of this compound?
A3: Distinguishing on-target from off-target effects is critical for accurate interpretation of results. A multi-pronged approach is recommended:
-
Use a structurally unrelated inhibitor: Compare the phenotype induced by this compound with that of another pan-TAM inhibitor with a different chemical scaffold.
-
Genetic knockdown/knockout: Use techniques like CRISPR-Cas9 or siRNA to eliminate the expression of Axl, Tyro3, and/or MerTK. If the phenotype persists in the absence of the intended targets, it is likely an off-target effect.[5]
-
Cellular Thermal Shift Assay (CETSA): This method can confirm direct binding of this compound to its intended targets in a cellular context.
Q4: What are the initial steps to minimize potential off-target effects when using this compound?
A4: To reduce the likelihood of off-target effects, consider the following:
-
Dose-response curve: Determine the minimal concentration of this compound that elicits the desired on-target effect. Higher concentrations are more likely to engage off-target proteins.
-
Control experiments: Always include a vehicle control (e.g., DMSO) at the same final concentration used for this compound.
-
Use an inactive analog: If available, a structurally similar but biologically inactive version of this compound can serve as an excellent negative control.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High cell toxicity at effective concentrations | Off-target effects on essential kinases. | 1. Perform a kinase selectivity profile to identify potential off-target interactions. 2. Lower the concentration of this compound and shorten the treatment duration. 3. Use a more selective TAM inhibitor if available for your specific research question. |
| Inconsistent results between different cell lines | Varying expression levels of TAM kinases or off-target proteins. | 1. Quantify the protein levels of Tyro3, Axl, and MerTK in each cell line via Western blot or flow cytometry. 2. If a specific off-target is suspected, assess its expression level across the cell lines. |
| Phenotype does not match published data for TAM inhibition | 1. Off-target effects are dominating the observed phenotype. 2. The cellular context (e.g., mutational status) is different. | 1. Validate on-target engagement using CETSA. 2. Confirm the phenotype using genetic approaches (CRISPR/siRNA). 3. Characterize the relevant signaling pathways in your specific cell model. |
| Activation of compensatory signaling pathways | Cellular response to the inhibition of TAM kinases. | 1. Profile key signaling pathways (e.g., other receptor tyrosine kinases) using phospho-specific antibodies. 2. Consider combination therapies to block compensatory mechanisms. |
Data Presentation: Kinase Selectivity
Understanding the selectivity of a kinase inhibitor is crucial. A kinome scan is a broad screening method to assess the interaction of an inhibitor with a large panel of kinases. While the specific kinome scan data for this compound is not publicly available, the following table provides a hypothetical representation of what such data might look like for a pan-TAM inhibitor, illustrating both on-target and potential off-target interactions.
Table 1: Hypothetical Kinase Selectivity Profile of this compound (1 µM)
| Kinase Family | Target Kinase | % Inhibition (Hypothetical) | Notes |
| TAM | Axl | 98% | On-target |
| TAM | MerTK | 95% | On-target |
| TAM | Tyro3 | 92% | On-target |
| VEGFR | VEGFR2 | 45% | Potential off-target |
| Src Family | Src | 30% | Potential off-target |
| Abl | Abl1 | 25% | Potential off-target |
| ... | ... | ... | ... |
Disclaimer: This data is for illustrative purposes only and does not represent actual experimental results for this compound.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to a working concentration (e.g., 1 µM) in the appropriate assay buffer.
-
Assay Plate Preparation: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega). These services typically use competition binding assays or enzymatic assays in a high-throughput format.
-
Binding/Enzymatic Assay:
-
For binding assays, this compound will compete with a labeled ligand for binding to each kinase in the panel.
-
For enzymatic assays, the activity of each kinase is measured in the presence of this compound.
-
-
Data Analysis: The results are typically reported as the percentage of kinase activity remaining or the percentage of binding relative to a vehicle control. A lower percentage indicates stronger inhibition. This data is used to generate a selectivity profile, highlighting potential off-targets.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to TAM kinases in intact cells.
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with this compound at the desired concentration (e.g., 1-10 µM) or a vehicle control (DMSO) for 1-2 hours at 37°C.
-
Cell Harvesting: Harvest the cells and wash them with ice-cold PBS.
-
Thermal Challenge: Resuspend the cell pellet in PBS and aliquot into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen and a 25°C water bath).
-
Protein Fractionation: Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Western Blot Analysis: Transfer the supernatant (soluble fraction) to a new tube. Normalize the protein concentration of all samples. Perform SDS-PAGE and Western blotting using antibodies specific for Axl, MerTK, or Tyro3.
-
Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Protocol 3: CRISPR-Cas9 Mediated Knockout for Target Validation
Objective: To determine if the genetic removal of a TAM kinase recapitulates the phenotype observed with this compound treatment.
Methodology:
-
gRNA Design: Design two to three guide RNAs (gRNAs) targeting the gene of interest (e.g., AXL).
-
Vector Cloning: Clone the designed gRNAs into a Cas9 expression vector.
-
Transfection: Transfect the gRNA/Cas9 plasmids into the target cells.
-
Selection and Clonal Isolation: Select for transfected cells (e.g., using an antibiotic resistance marker) and isolate single-cell clones.
-
Knockout Validation: Screen the clones for the absence of the target protein by Western blot. Sequence the genomic DNA of positive clones to confirm the gene disruption.
-
Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to wild-type cells treated with this compound. If the phenotype of the knockout cells matches that of the this compound-treated cells, it provides strong evidence for an on-target effect.
References
- 1. Small molecule inhibitors block Gas6-inducible TAM activation and tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
Technical Support Center: Optimizing RU-301 Efficacy in Xenograft Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing RU-301 in xenograft models. The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols are designed to address common challenges and enhance experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule, pan-TAM receptor inhibitor.[1][2] It targets the three TAM family receptor tyrosine kinases: Tyro3, Axl, and Mer.[1][3] this compound functions by blocking the dimerization site of the Axl receptor, thereby inhibiting the binding of its ligand, Gas6 (Growth arrest-specific factor 6).[1][4] This action prevents the Gas6-induced activation of TAM receptors and their downstream signaling pathways, which are implicated in tumorigenicity.[2][4]
Q2: Which signaling pathways are affected by this compound?
A2: By inhibiting TAM receptor activation, this compound has been shown to partially block the downstream PI3K/Akt and MAPK/ERK signaling pathways.[5] These pathways are crucial for promoting cancer cell survival, proliferation, migration, and the epithelial-mesenchymal transition (EMT).[5]
Q3: In which cancer models has this compound shown efficacy?
A3: this compound has demonstrated significant anti-tumor activity in preclinical xenograft models of non-small cell lung cancer (H1299 cell line).[2][6] It has also been shown to inhibit the migration of breast cancer cells (MDA-MB-231) in vitro.[2]
Q4: What is the recommended solvent and administration route for in vivo studies?
A4: For in vivo administration, this compound can be prepared in a solution of DMSO and corn oil.[1] Another formulation involves a mixture of DMSO, PEG300, Tween80, and ddH2O.[1] The typical route of administration in xenograft studies is intraperitoneal (i.p.) injection.[2][6]
Q5: What is the reported bioavailability and half-life of this compound in mice?
A5: this compound exhibits good bioavailability with a half-life of approximately 7-8 hours in mice.[2]
Troubleshooting Guide
This guide addresses potential issues that may arise during xenograft experiments with this compound.
| Problem | Potential Causes | Recommended Solutions |
| Suboptimal or inconsistent tumor growth inhibition. | 1. Inadequate Drug Formulation: this compound may not be fully solubilized or may precipitate out of solution, leading to inconsistent dosing. 2. Suboptimal Dosing or Schedule: The dose or frequency of administration may be insufficient to maintain therapeutic concentrations in the tumor tissue. 3. Tumor Model Resistance: The chosen xenograft model may have intrinsic or acquired resistance to TAM receptor inhibition. 4. Variability in Administration Technique: Inconsistent intraperitoneal injection technique can lead to variable drug absorption. | 1. Formulation Verification: Always prepare fresh solutions of this compound immediately before use.[1] Ensure complete dissolution and visually inspect for any precipitation. Consider using the recommended formulation of DMSO, PEG300, Tween80, and ddH2O for improved solubility.[1] 2. Dose-Response Study: If efficacy is low, consider performing a dose-escalation study to determine the optimal dose for your specific model. Doses of 100 mg/kg and 300 mg/kg have been used effectively in lung cancer xenograft models.[2][6] 3. Model Characterization: Before starting a large-scale efficacy study, confirm the expression and activation of TAM receptors (Axl, Mer, Tyro3) and their ligand Gas6 in your chosen cell line. High expression levels are often associated with greater sensitivity to TAM inhibitors.[5] 4. Standardize Administration: Ensure all personnel are thoroughly trained on a consistent i.p. injection technique. |
| High variability in tumor volume within the same treatment group. | 1. Inconsistent Cell Implantation: Variation in the number or viability of implanted tumor cells. 2. Differences in Animal Health: Underlying health issues in some mice can affect tumor growth and drug metabolism. 3. Tumor Measurement Errors: Inconsistent caliper measurements can introduce significant variability. | 1. Standardize Cell Implantation: Ensure cells are in the logarithmic growth phase with high viability.[7] Use a consistent volume and concentration of cells mixed with Matrigel for subcutaneous implantation.[7] 2. Animal Health Monitoring: Closely monitor the health of all animals and exclude any that show signs of illness unrelated to the tumor or treatment.[7] 3. Consistent Tumor Measurement: Have the same technician perform all tumor measurements if possible. Use digital calipers for accuracy and measure in two dimensions (length and width). |
| Tumor regrowth after an initial response to this compound. | 1. Acquired Resistance: Tumor cells may develop resistance mechanisms, such as upregulation of bypass signaling pathways. 2. Insufficient Treatment Duration: The treatment period may not have been long enough to eradicate all cancer cells. | 1. Analyze Regrown Tumors: Biopsy and analyze the regrown tumors to investigate potential resistance mechanisms. This could include assessing the expression of other receptor tyrosine kinases. 2. Combination Therapy: Consider combining this compound with inhibitors of other signaling pathways that may be involved in resistance. |
| No observable effect of this compound on tumor growth. | 1. Incorrect Xenograft Model: The chosen cell line may not be dependent on the TAM signaling pathway for its growth and survival. 2. Poor Drug Bioavailability: Issues with the formulation or animal's metabolism may be preventing the drug from reaching the tumor at effective concentrations. | 1. Model Selection: Select a xenograft model with confirmed high expression and activation of TAM receptors.[5] 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Conduct a PK/PD study to measure the concentration of this compound in plasma and tumor tissue over time. Correlate drug levels with the inhibition of TAM receptor phosphorylation in the tumor. |
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in a lung cancer xenograft model.
Table 1: this compound Efficacy in H1299 Lung Cancer Xenograft Model
| Parameter | Details |
| Cell Line | H1299 (Human non-small cell lung cancer) |
| Mouse Strain | NOD/SCIDγ mice (4-6 weeks old) |
| Dosing Regimen | 100 mg/kg and 300 mg/kg, single daily intraperitoneal (i.p.) injection for 4 days |
| Outcome | Significantly decreased tumor volume compared to vehicle control. |
| Toxicity | No significant difference in body weights and no notable toxicity observed. |
Source:[2]
Table 2: Pharmacokinetic Profile of this compound in Mice
| Dose (i.p.) | Bioavailability | Half-life (t1/2) |
| 100 mg/kg | Good | ~7-8 hours |
| 300 mg/kg | Good | ~7-8 hours |
Experimental Protocols
Protocol 1: In Vivo Xenograft Efficacy Study
-
Cell Culture: Culture H1299 cells under standard conditions and ensure they are in the logarithmic growth phase with >95% viability.
-
Animal Model: Use 4-6 week old immunodeficient mice (e.g., NOD/SCIDγ).[2] Allow for at least one week of acclimatization.
-
Tumor Implantation: Subcutaneously inject 5 x 10^5 H1299 cells in a 100 µL suspension of serum-free media and Matrigel (1:1 ratio) into the flank of each mouse.[4]
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.
-
This compound Preparation: Prepare this compound solution fresh daily. For a 100 mg/kg dose, dissolve the appropriate amount of this compound in a vehicle solution (e.g., DMSO and corn oil).
-
Drug Administration: Administer this compound or vehicle control via intraperitoneal injection daily for the duration of the study.[2]
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Protocol 2: Western Blot Analysis of TAM Signaling
-
Tumor Lysate Preparation: Homogenize excised tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-Axl, total Axl, phospho-Akt, total Akt, phospho-ERK, and total ERK. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation of Axl, Akt, and ERK.
Mandatory Visualizations
Caption: this compound inhibits the Gas6-TAM signaling axis.
Caption: Experimental workflow for this compound xenograft studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Small molecule inhibitors block Gas6-inducible TAM activation and tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
RU-301 degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and troubleshooting of potential degradation issues related to the pan-TAM inhibitor, RU-301.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a solid powder or in a suitable solvent under specific temperature conditions. Adherence to these conditions is critical to prevent degradation and ensure experimental reproducibility.
Q2: My this compound solution has changed color. What does this indicate?
A2: A change in the color of your this compound solution may suggest chemical degradation or oxidation.[1] This can be triggered by factors such as exposure to light, air (oxygen), or impurities in the solvent.[1] It is crucial to assess the integrity of the compound before proceeding with your experiments.
Q3: I am observing precipitation in my frozen this compound stock solution after thawing. What should I do?
A3: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not ideal for cryogenic storage.[1] To address this, consider the following:
-
Thawing Protocol: Thaw the solution slowly at room temperature and vortex gently to ensure it is fully dissolved before use.[1]
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing this compound at a slightly lower concentration.[1]
-
Solvent Choice: While DMSO is a common solvent, its stability can be affected by freeze-thaw cycles.[1] Ensure the chosen solvent is appropriate for your storage temperature.
Q4: Can the type of storage container affect the stability of this compound?
A4: Yes, the material of the storage container can impact the stability of your compound.[1] Some plastics may leach contaminants, or the compound may adhere to the container's surface. For long-term storage, it is advisable to use amber glass vials or polypropylene (B1209903) tubes that are known to be inert.[1]
Data Presentation: Storage Conditions
For easy reference, the recommended storage conditions for this compound are summarized in the table below.
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | 3 years |
| Solid Powder | 4°C | 2 years |
| Solution in DMSO | -80°C | 2 years |
| Solution in DMSO | -20°C | 1 year |
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results or Loss of Compound Activity
Inconsistent results are often linked to the degradation of the small molecule inhibitor in solution.[1] The following workflow can help you troubleshoot this issue.
References
Overcoming resistance to RU-301 in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the investigational kinase inhibitor, RU-301, in cancer cells.
Troubleshooting Guides
This section addresses common experimental issues and provides step-by-step guidance to identify and resolve them.
Issue 1: Unexpectedly High Cell Viability After this compound Treatment
You've treated your cancer cell line with this compound, but the cell viability remains high, suggesting a lack of efficacy or the development of resistance.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| 1. Suboptimal Drug Concentration | Action: Perform a dose-response experiment to determine the IC50 value of this compound in your specific cell line. Protocol: See "Detailed Experimental Protocols: Cell Viability Assay." |
| 2. Acquired Resistance | Action: Investigate molecular changes in your cell line. Assess the expression and activation of the target kinase and potential bypass pathway components. Protocol: See "Detailed Experimental Protocols: Western Blotting." |
| 3. Cell Line Contamination or Misidentification | Action: Authenticate your cell line using Short Tandem Repeat (STR) profiling. |
| 4. Inactive this compound Compound | Action: Verify the integrity and activity of your this compound stock. Use a new, validated batch if necessary. |
Troubleshooting Workflow:
Minimizing toxicity of RU-301 in animal studies
Technical Support Center: RU-301
Disclaimer: This document is intended for research professionals and is for informational purposes only. This compound is a pan-TAM kinase inhibitor for research use. All animal studies should be conducted in accordance with institutional and national guidelines for the welfare of experimental animals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, small-molecule pan-inhibitor of the TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases.[1] By blocking the activity of these receptors, this compound can inhibit critical cancer-promoting pathways, including cell survival, proliferation, and migration.[1][2] It has shown efficacy in preclinical models of lung cancer and has demonstrated potential in reducing liver fibrosis.[1]
Q2: What are the primary toxicities observed with this compound in animal studies?
A2: While one study in a lung cancer xenograft model noted no significant body weight differences or other notable toxicities at doses up to 300 mg/kg, TAM kinase inhibitors as a class can present risks that researchers should monitor.[1][3] Potential toxicities could theoretically include hepatotoxicity (liver injury) and cardiotoxicity (heart damage), given the broad roles of TAM kinases in tissue homeostasis. Careful monitoring of liver enzymes and cardiac function is a prudent measure in detailed toxicology studies.
Q3: How can I establish a maximum tolerated dose (MTD) for this compound in my animal model?
A3: Establishing the MTD is a critical first step. This is typically done through a dose-range finding study. The process involves administering escalating doses of this compound to different cohorts of animals and closely monitoring them for a predefined period. Key observations include clinical signs of distress (e.g., weight loss, lethargy, ruffled fur), morbidity, and mortality. The MTD is generally defined as the highest dose that does not cause unacceptable toxicity or death.
Q4: What are the recommended steps if I observe significant hepatotoxicity (e.g., elevated ALT/AST)?
A4: If you observe signs of liver toxicity, consider the following troubleshooting steps:
-
Dose Reduction: Lower the dose of this compound in subsequent experiments to determine if the toxicity is dose-dependent.
-
Vehicle Control: Ensure the vehicle used for formulation is not contributing to the toxicity by treating a control group with the vehicle alone.
-
Co-administration of Hepatoprotectants: In some research contexts, co-administration of a hepatoprotective agent like N-acetylcysteine (NAC) or silymarin (B1681676) has been explored to mitigate drug-induced liver injury.[4][5][6] This approach can help determine if the toxicity is mechanistically linked to oxidative stress.
-
Histopathology: Conduct a detailed histopathological analysis of liver tissues to characterize the nature and extent of the injury.
Troubleshooting Guides
Issue 1: Unexpected Animal Mortality at Efficacious Doses
-
Possible Cause: The therapeutic window of this compound in the selected animal model or strain is narrower than anticipated.
-
Troubleshooting Steps:
-
Confirm Formulation: Re-verify all calculations for dose and concentration. Ensure the formulation is homogenous and stable.
-
Refine Dosing Schedule: Investigate alternative dosing schedules. For example, instead of daily administration, switching to an intermittent schedule (e.g., three times a week) may maintain efficacy while allowing for physiological recovery, reducing cumulative toxicity.[1]
-
Lower the Dose: Reduce the dose to a level previously identified as safe in dose-finding studies and re-evaluate efficacy.
-
Pathology Review: Perform a full necropsy and histopathological examination on deceased animals to identify the target organs of toxicity.
-
Issue 2: Significant Body Weight Loss (>15%) in Treated Animals
-
Possible Cause: This could be due to on-target effects in tissues critical for metabolic homeostasis, off-target toxicity, or reduced food and water intake due to general malaise.
-
Troubleshooting Steps:
-
Monitor Food/Water Intake: Quantify daily food and water consumption to differentiate between direct toxicity and reduced caloric intake.
-
Provide Supportive Care: Offer supplemental nutrition and hydration, such as palatable gel diets or subcutaneous fluids, to support the animals' condition.
-
Analyze Blood Parameters: Check blood glucose and electrolyte levels to identify any metabolic disturbances.
-
Evaluate for Gastrointestinal Toxicity: Conduct histopathology on the GI tract to check for signs of damage or inflammation that could impair nutrient absorption.
-
Data Presentation
Table 1: Hypothetical Dose-Range Finding Study for this compound This table presents illustrative data for a 14-day study in mice to determine the MTD.
| Dose Group (mg/kg, i.p., daily) | Vehicle | 50 mg/kg | 150 mg/kg | 300 mg/kg | 450 mg/kg |
| Mortality | 0/8 | 0/8 | 0/8 | 1/8 | 4/8 |
| Mean Body Weight Change | +5.2% | +4.8% | -2.1% | -9.5% | -18.7% |
| Key Clinical Signs | None | None | Mild lethargy | Hunched posture, ruffled fur | Severe lethargy, ataxia |
| Serum ALT (U/L) - Day 14 | 35 ± 5 | 42 ± 8 | 95 ± 20 | 250 ± 60 | 580 ± 110 |
| Serum AST (U/L) - Day 14 | 50 ± 7 | 65 ± 10 | 180 ± 35 | 490 ± 90 | 950 ± 150 |
Table 2: Hypothetical Mitigation of this compound Hepatotoxicity with a Co-treatment Illustrative data from a 21-day study in rats using a fixed dose of this compound (200 mg/kg).
| Treatment Group | Serum ALT (U/L) | Serum AST (U/L) | Liver Histopathology Score* |
| Vehicle Control | 40 ± 6 | 55 ± 9 | 0.1 ± 0.1 |
| This compound (200 mg/kg) | 310 ± 75 | 520 ± 110 | 3.5 ± 0.8 |
| This compound + Hepatoprotectant | 120 ± 30 | 210 ± 50 | 1.2 ± 0.4 |
*Histopathology score based on the severity of necrosis and inflammation (0=none, 4=severe).
Experimental Protocols
Protocol 1: Dose-Range Finding Study for this compound in Rodents
-
Animal Model: Select a suitable rodent model (e.g., C57BL/6 mice, Sprague-Dawley rats), age- and sex-matched. Acclimate animals for at least one week.
-
Group Allocation: Randomly assign animals to cohorts (n=8 per group is typical). Include a vehicle control group and at least 3-4 dose escalation groups. Doses should be selected based on in vitro potency and any prior in vivo data.
-
Formulation: Prepare this compound in a suitable vehicle (e.g., DMSO, PEG, saline).[7] Ensure the final concentration of solvents like DMSO is minimized to avoid vehicle-related toxicity.
-
Administration: Administer this compound via the intended experimental route (e.g., intraperitoneal injection) at a consistent time each day.
-
Monitoring:
-
Daily: Record body weights, observe for clinical signs of toxicity (using a standardized scoring sheet), and check for mortality.
-
Weekly/Terminal: Collect blood samples via an appropriate method (e.g., tail vein, submandibular) for complete blood count (CBC) and clinical chemistry analysis (especially ALT, AST, creatinine, BUN).
-
-
Endpoint: The study typically lasts 7-14 days. At the end of the study, euthanize all surviving animals.
-
Necropsy and Histopathology: Perform a gross necropsy on all animals. Collect major organs (liver, kidneys, heart, spleen, lungs) for fixation in 10% neutral buffered formalin, followed by histopathological processing and examination.
-
Data Analysis: Analyze data on mortality, body weight, clinical signs, and blood parameters to determine the MTD.
Visualizations (Graphviz)
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Gap Junction Inhibition Prevents Drug-induced Liver Toxicity and Fulminant Hepatic Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug-Induced Liver Toxicity and Prevention by Herbal Antioxidants: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Therapies for the Treatment of Drug-Induced Liver Injury: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: RU-301 and Migration Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results when using RU-301 in cell migration assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell migration?
This compound is a pan-TAM inhibitor, targeting the receptor tyrosine kinases Tyro3, Axl, and MerTK.[1][2][3] It functions by blocking the interaction between the TAM receptors and their ligand, Gas6.[4][5] This inhibition prevents the activation of downstream signaling pathways, such as PI3K/Akt and MAPK/ERK, which are crucial for processes like cell survival, proliferation, and migration.[4][6] By disrupting these pathways, this compound is expected to suppress Gas6-induced cell motility.[1][5]
Q2: What are the common types of migration assays used to evaluate this compound's effect?
The most common in vitro methods to assess the effect of compounds like this compound on cell migration are the wound healing (or scratch) assay and the Transwell (or Boyden chamber) assay.[7][8] The wound healing assay measures the collective migration of a sheet of cells to close a mechanically created gap.[8][9] The Transwell assay assesses the chemotactic response of cells migrating through a porous membrane towards a chemoattractant.[8][10][11]
Q3: What concentration of this compound is typically used in migration assays?
Published studies have used this compound at concentrations around 5-10 µM in various cell-based assays, including migration assays.[1][4][5] However, the optimal concentration is cell-type dependent and should be determined empirically through a dose-response experiment. It is crucial to also assess the cytotoxicity of this compound at the tested concentrations to ensure that any observed effects on migration are not due to decreased cell viability.
Troubleshooting Guide for Inconsistent Results
Inconsistent results in migration assays when using this compound can arise from various factors related to experimental setup, cell health, and the specific properties of the inhibitor. This guide provides a structured approach to identifying and resolving these issues.
Issue 1: High Variability Between Replicates
High variability can mask the true effect of this compound.
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding to avoid clumps.[12][13] For wound healing assays, ensure the cell monolayer is uniformly confluent (90-95%) before creating the scratch.[9][14] For Transwell assays, mix the cell suspension thoroughly before adding to the inserts.[12] |
| Inconsistent Scratch/Wound Creation | Use a consistent tool and technique to create the gap in wound healing assays.[9] Consider using commercially available inserts that create a standardized cell-free zone.[14] |
| Air Bubbles in Transwell Assays | Ensure no air bubbles are trapped between the insert membrane and the medium in the lower chamber, as this will impede migration.[12][13] |
| Inconsistent Staining or Imaging | Use a standardized staining protocol and ensure consistent imaging parameters (e.g., magnification, exposure time) across all wells and experiments. For Transwell assays, ensure the top side of the membrane is thoroughly cleaned to remove non-migrated cells.[10][15] |
Issue 2: No or Weak Inhibition of Migration by this compound
If this compound does not appear to inhibit migration as expected, consider the following:
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line. The IC50 for this compound's effect on TAM receptor activation is in the low micromolar range.[3] |
| Cell Line Insensitivity | Confirm that your cell line expresses TAM receptors (Axl, MerTK, Tyro3) and that their migration is dependent on Gas6 signaling.[5] You can verify this by performing a migration assay with and without Gas6 as a chemoattractant. |
| Degradation of this compound | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them correctly.[3] Avoid repeated freeze-thaw cycles. |
| Insufficient Incubation Time | Optimize the incubation time for your migration assay. Typical durations are 24-48 hours for migration assays and 48-72 hours for invasion assays.[16] |
| Overly Strong Chemoattractant Signal | If using a chemoattractant like FBS, its concentration may be too high, overriding the inhibitory effect of this compound. Try reducing the chemoattractant concentration or serum-starving the cells for 12-24 hours before the assay to increase their sensitivity.[10][12][16] |
Issue 3: this compound Appears to Enhance Migration or Shows Cytotoxic Effects
Unexpected results may indicate off-target effects or issues with experimental conditions.
| Potential Cause | Recommended Solution |
| This compound Cytotoxicity | Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your migration assay to ensure that the observed effects are not due to this compound-induced cell death. |
| Solvent Effects | Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all conditions (including vehicle controls) and is at a non-toxic level (typically <0.1%). |
| Cell Proliferation Confounding Results | In longer-term wound healing assays, cell proliferation can be mistaken for migration.[16] Consider using a proliferation inhibitor like Mitomycin C at a low, non-toxic concentration, or shorten the assay duration.[14][16] |
Experimental Protocols
Protocol 1: Transwell Migration Assay
-
Cell Preparation: Culture cells to ~80% confluency. Serum-starve the cells for 12-24 hours prior to the assay.
-
Assay Setup:
-
Add chemoattractant (e.g., media with 10% FBS or a specific concentration of Gas6) to the lower chamber of the Transwell plate.
-
Harvest and resuspend serum-starved cells in serum-free media containing the desired concentration of this compound or vehicle control.
-
Seed the cell suspension into the upper chamber of the Transwell inserts (e.g., 8 µm pore size).[8]
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for an optimized duration (e.g., 24 hours).
-
Quantification:
-
Remove the inserts and carefully wipe the top side of the membrane with a cotton swab to remove non-migrated cells.[10]
-
Fix the migrated cells on the bottom side of the membrane with methanol (B129727) and stain with a solution like crystal violet.[10]
-
Elute the dye and measure the absorbance, or count the number of stained cells in several microscopic fields.[10]
-
Protocol 2: Wound Healing (Scratch) Assay
-
Cell Seeding: Seed cells in a multi-well plate to create a confluent monolayer.
-
Wound Creation:
-
Once confluent, create a "scratch" in the monolayer using a sterile pipette tip or a specialized tool.
-
Wash the wells with PBS to remove dislodged cells.
-
-
Treatment: Add fresh media containing the desired concentration of this compound or vehicle control.
-
Imaging:
-
Capture images of the wound at time 0.
-
Incubate the plate at 37°C and 5% CO2.
-
Acquire images of the same fields at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.
-
-
Analysis: Measure the area or width of the wound at each time point using image analysis software. Calculate the percentage of wound closure relative to the initial wound area.
Visualizations
Caption: this compound inhibits the Gas6-TAM signaling pathway.
Caption: Workflow for a Transwell migration assay with this compound.
Caption: Troubleshooting logic for this compound migration assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule inhibitors block Gas6-inducible TAM activation and tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of the Wound Scratch Assay to Detect Changes in Murine Mesenchymal Stromal Cell Migration After Damage by Soluble Cigarette Smoke Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. corning.com [corning.com]
- 11. corning.com [corning.com]
- 12. yeasenbio.com [yeasenbio.com]
- 13. researchgate.net [researchgate.net]
- 14. ibidi.com [ibidi.com]
- 15. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bitesizebio.com [bitesizebio.com]
Validation & Comparative
Validating RU-301's Inhibition of Axl, Tyro3, and MerTK: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of RU-301's performance against other known inhibitors of the TAM (Tyro3, Axl, and MerTK) receptor tyrosine kinases. The content is supported by experimental data and detailed protocols to assist in the validation and assessment of these targeted inhibitors.
Performance Comparison of TAM Kinase Inhibitors
This compound is characterized as a pan-TAM inhibitor that functions by blocking the interaction between the ligand Gas6 and the TAM receptors.[1] This mechanism distinguishes it from many other small molecule inhibitors that typically target the intracellular kinase domain. The inhibitory concentration (IC50) for this compound in a cell-based reporter assay is reported to be 10 μM.[2]
For a comprehensive evaluation, the following table summarizes the inhibitory activities of this compound and a selection of alternative TAM kinase inhibitors. The data presented includes IC50 values from both biochemical and cell-based assays where available.
| Inhibitor | Target(s) | Axl IC50 (nM) | Tyro3 IC50 (nM) | MerTK IC50 (nM) | Assay Type |
| This compound | pan-TAM | - | - | - | Cell-based (Reporter) |
| 10,000 | 10,000 | 10,000 | |||
| LDC1267 | pan-TAM | 29 | 8 | <5 | Biochemical |
| BMS-777607 | pan-TAM, c-Met, Ron | 1.1 | 4.3 | - | Biochemical |
| UNC2025 | Mer/Flt3 | >54 (20-fold selective for Mer) | >54 (20-fold selective for Mer) | 0.74 | Biochemical |
| Bemcentinib (R428) | Axl | 14 | >1400 (>100-fold selective for Axl) | >700 (50-fold selective for Axl) | Cell-based |
| INCB081776 | Axl/MerTK | 0.61 | 101 | 3.17 | Biochemical[3] |
Experimental Protocols
To validate the inhibitory activity of compounds like this compound against Axl, Tyro3, and MerTK, the following key experimental protocols are recommended.
In Vitro Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified TAM kinases. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format is a common and robust method.
Objective: To determine the biochemical IC50 value of a test compound against purified Axl, Tyro3, and MerTK kinase domains.
Materials:
-
Recombinant human Axl, Tyro3, and MerTK kinase domains
-
TR-FRET compatible substrate (e.g., a poly-GT peptide labeled with a FRET acceptor)
-
ATP
-
Europium-labeled anti-phosphotyrosine antibody (FRET donor)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compound (e.g., this compound) serially diluted in DMSO
-
384-well assay plates
-
TR-FRET plate reader
Procedure:
-
Prepare a kinase solution by diluting the recombinant Axl, Tyro3, or MerTK kinase in kinase reaction buffer to the desired concentration.
-
Prepare a substrate/ATP solution by mixing the TR-FRET peptide substrate and ATP in the kinase reaction buffer. The ATP concentration should be at or near the Km for each respective kinase.
-
Dispense a small volume (e.g., 2.5 µL) of the serially diluted test compound into the wells of the 384-well plate. Include DMSO-only wells as a negative control (100% activity) and wells with a known potent inhibitor as a positive control (0% activity).
-
Add the kinase solution (e.g., 2.5 µL) to each well and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding the substrate/ATP solution (e.g., 5 µL) to each well.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding a stop/detection solution containing EDTA and the Europium-labeled anti-phosphotyrosine antibody.
-
Incubate for 60 minutes at room temperature to allow the antibody to bind to the phosphorylated substrate.
-
Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Cellular TAM Kinase Phosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block the phosphorylation of TAM kinases within a cellular context, providing insight into its cell permeability and on-target efficacy.
Objective: To determine the effect of a test compound on the ligand-induced phosphorylation of Axl, Tyro3, and MerTK in a relevant cell line.
Materials:
-
A cell line expressing one or more TAM kinases (e.g., H1299)
-
Cell culture medium and supplements
-
Recombinant human Gas6
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Axl, anti-phospho-Tyro3, anti-phospho-MerTK, anti-total-Axl, anti-total-Tyro3, anti-total-MerTK, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells and allow them to adhere overnight.
-
The following day, starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle control) for 1-2 hours.
-
-
Ligand Stimulation:
-
Stimulate the cells with Gas6 (e.g., 200 ng/mL) for 15-30 minutes to induce TAM kinase phosphorylation. Include an unstimulated control.
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
To confirm equal protein loading, strip the membrane and re-probe with antibodies against the total TAM kinase and a loading control like β-actin.
-
Visualizations
The following diagrams illustrate the TAM signaling pathway and a typical experimental workflow for validating TAM kinase inhibitors.
Caption: Gas6-TAM signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating TAM kinase inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Sample preparation for western blot | Abcam [abcam.com]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. Western Blotting Sample Preparation [sigmaaldrich.com]
A Comparative Guide: RU-301 Versus Selective MER Receptor Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases has emerged as a critical regulator of cancer progression, immune evasion, and therapeutic resistance. Consequently, targeting these receptors, particularly the Mer receptor tyrosine kinase (MerTK), has become a promising strategy in oncology drug development. This guide provides a detailed comparison of RU-301, a pan-TAM inhibitor with a unique mechanism of action, and several prominent selective MerTK inhibitors. The information is intended to assist researchers in selecting the appropriate tool compound for their specific experimental needs.
At a Glance: Key Distinctions
| Feature | This compound | Selective MER Receptor Inhibitors (e.g., UNC569, MRX-2843, Sitravatinib) |
| Target Profile | Pan-TAM (Tyro3, Axl, MerTK) Inhibitor | Primarily target MerTK with varying selectivity over other TAM and non-TAM kinases. |
| Mechanism of Action | Extracellular Inhibition: Blocks the binding of the Gas6 ligand to the TAM receptor extracellular domain, preventing receptor dimerization and activation. | Intracellular Inhibition: ATP-competitive inhibitors that target the intracellular kinase domain of MerTK, preventing autophosphorylation and downstream signaling. |
| Mode of Inhibition | Non-competitive with respect to ATP. | ATP-competitive. |
Quantitative Performance Data
The following tables summarize the reported inhibitory activities of this compound and selected selective MerTK inhibitors. It is crucial to note that these values are derived from different studies and experimental conditions; therefore, direct comparison of absolute values should be approached with caution.
Table 1: this compound Inhibitory Activity
| Target | Assay Type | Parameter | Value | Reference |
| Axl | Cell-free | IC50 | 10 μM | [1] |
| Axl | Cell-free | Kd | 12 μM | [1] |
| TAMs (in H1299 cells) | Cell-based | Concentration for Inhibition | 10 μM | [2] |
| Gas6-induced Migration (H1299 & MDA-MB-231 cells) | Cell-based | Concentration for Inhibition | 10 μM | [2] |
| Clonogenic Growth (H1299 cells) | Cell-based | Concentration for Inhibition | 10 μM | [2] |
Table 2: Selective MER Inhibitor Potency and Selectivity
| Inhibitor | Target | Assay Type | IC50 | Selectivity (vs. Axl/Tyro3) | Reference |
| UNC569 | MerTK | Cell-based (697 B-cell ALL) | 141 ± 15 nM | - | [3] |
| MerTK | Cell-based (Jurkat T-cell ALL) | 193 ± 56 nM | - | [3] | |
| Cell Viability (697 cells) | MTT Assay | 0.5 µM | - | [3] | |
| Cell Viability (Jurkat cells) | MTT Assay | 1.2 µM | - | [3] | |
| MRX-2843 | MerTK | Enzymatic | 1.3 nM | ~11.5-fold vs. Axl, ~13-fold vs. Tyro3 | [4][5] |
| FLT3 | Enzymatic | 0.64 nM | - | [4][5] | |
| Cell Viability (Kasumi-1) | Cell-based | 143.5 ± 14.1 nM | - | [5] | |
| Sitravatinib | MerTK | - | 2 nM | Multi-kinase inhibitor | [6] |
| Axl | - | 1.5 nM | - | [6] | |
| VEGFR2 | - | 2 nM | - | [6] | |
| KIT | - | 6 nM | - | [6] | |
| FLT3 | - | 8 nM | - | [6] |
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between this compound and selective MerTK inhibitors lies in their mechanism of action.
This compound: Extracellular Blockade
This compound represents a novel class of TAM inhibitors that do not interact with the intracellular kinase domain. Instead, it functions extracellularly by obstructing the interaction between the TAM receptor's immunoglobulin-like (Ig) domains and its ligand, Gas6. This prevents the ligand-induced receptor dimerization and subsequent autophosphorylation necessary for signal transduction.[7]
Selective MerTK Inhibitors: Intracellular Kinase Inhibition
In contrast, selective MerTK inhibitors like UNC569, MRX-2843, and Sitravatinib are ATP-competitive small molecules. They bind to the ATP-binding pocket within the intracellular kinase domain of the MerTK receptor. This direct competition with ATP prevents the transfer of phosphate (B84403) groups, thereby inhibiting receptor autophosphorylation and the activation of downstream signaling pathways.[3][6][8]
Signaling Pathways
The following diagrams illustrate the distinct points of intervention for this compound and selective MerTK inhibitors within the TAM receptor signaling pathway.
Caption: TAM Receptor Signaling and Inhibitor Intervention Points.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are generalized protocols for key assays used to characterize these inhibitors.
In Vitro Kinase Inhibition Assay (for Selective MerTK Inhibitors)
This assay determines the concentration of an inhibitor required to block 50% of the kinase activity (IC50) in a cell-free system.
-
Reagents and Materials:
-
Recombinant human MerTK protein
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Test inhibitor (e.g., UNC569, MRX-2843) serially diluted in DMSO
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well assay plates
-
-
Procedure:
-
Add kinase buffer to all wells of a 384-well plate.
-
Add serial dilutions of the test inhibitor to the appropriate wells. Include a DMSO-only control (vehicle) and a no-kinase control.
-
Add the recombinant MerTK protein to all wells except the no-kinase control.
-
Incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence or fluorescence).
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cell-Based TAM Phosphorylation Assay
This assay measures the ability of an inhibitor to block ligand-induced phosphorylation of TAM receptors in a cellular context.
-
Reagents and Materials:
-
Cancer cell line expressing TAM receptors (e.g., H1299, 697, Jurkat)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound, UNC569)
-
Recombinant Gas6 ligand
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-Mer/Axl/Tyro3, anti-total-Mer/Axl/Tyro3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere and grow to a suitable confluency.
-
Serum-starve the cells for a few hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with Gas6 ligand for a short period (e.g., 15-30 minutes) to induce TAM receptor phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of the TAM receptors. Use a loading control like GAPDH to ensure equal protein loading.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
-
Cell Viability (MTT) Assay
This assay assesses the effect of the inhibitor on cell proliferation and viability.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells at a low density in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test inhibitor. Include a vehicle control.
-
Incubate the cells for a defined period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated cells.
-
Determine the IC50 value from the dose-response curve.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating and comparing novel TAM receptor inhibitors.
Caption: A generalized workflow for inhibitor characterization.
Conclusion
The choice between this compound and a selective MerTK inhibitor will depend on the specific research question.
-
This compound is an invaluable tool for studying the consequences of pan-TAM inhibition via an extracellular mechanism. Its unique mode of action makes it particularly useful for dissecting the role of the Gas6-TAM ligand-receptor interaction in various biological processes, independent of ATP-binding competition.
-
Selective MerTK inhibitors such as UNC569 and MRX-2843 are more suitable for investigating the specific roles of MerTK in cellular signaling and pathophysiology. Their high potency and, in some cases, selectivity for MerTK over other TAM family members, allow for a more targeted interrogation of MerTK function. Multi-kinase inhibitors like Sitravatinib, which also potently inhibit MerTK, are useful for exploring the effects of simultaneously targeting multiple oncogenic pathways.
Researchers should carefully consider the target profile, mechanism of action, and available experimental data when selecting an inhibitor to ensure the most appropriate and impactful experimental design.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. UNC569, a novel small molecule Mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. MERTK Inhibition as a Targeted Novel Cancer Therapy [mdpi.com]
- 8. The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of RU-301 and Bemcentinib (R428): Two distinct approaches to targeting TAM receptor tyrosine kinases
In the landscape of targeted cancer therapy, the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases has emerged as a critical regulator of tumor progression, metastasis, and immune evasion. Two notable small molecule inhibitors, RU-301 and Bemcentinib (B612113) (R428), have been developed to counteract the pro-tumorigenic effects mediated by these receptors, albeit through different mechanisms of action. This guide provides a comprehensive, data-supported comparison of this compound and Bemcentinib for researchers, scientists, and drug development professionals, detailing their target profiles, preclinical efficacy, and the experimental methodologies used to evaluate them.
Mechanism of Action: A Tale of Two Inhibition Strategies
Bemcentinib (R428) is a potent and highly selective, orally bioavailable inhibitor of the AXL receptor tyrosine kinase.[1][2][3][4] It functions by targeting the intracellular catalytic kinase domain of AXL, thereby blocking its autophosphorylation and subsequent activation of downstream signaling pathways crucial for cancer cell survival, proliferation, migration, and invasion.[4][5] This targeted inhibition of AXL kinase activity has demonstrated the potential to overcome drug resistance and enhance anti-tumor immunity.[3][6]
This compound , in contrast, is characterized as a pan-TAM receptor inhibitor, targeting not only AXL but also Tyro3 and MerTK.[7][8][9] Its unique mechanism of action involves blocking the dimerization site on the extracellular domain of the Axl receptor, which prevents the binding of its ligand, growth arrest-specific 6 (Gas6).[8][10] By inhibiting the ligand-receptor interaction, this compound effectively prevents the activation of all three TAM receptors, offering a broader inhibition of the TAM signaling axis.[9][10]
Target Profile and Potency: A Quantitative Comparison
The differing mechanisms of this compound and Bemcentinib are reflected in their respective potencies and target selectivities. Bemcentinib exhibits high potency for AXL with an IC50 in the nanomolar range, while this compound's potency is in the micromolar range, consistent with its action on the extracellular domain.
| Compound | Target(s) | Mechanism of Action | IC50 | Kd | Selectivity |
| Bemcentinib (R428) | AXL | Intracellular Kinase Inhibitor | 14 nM[1][5][11] | - | >100-fold vs. Abl; 50-fold vs. Mer; >100-fold vs. Tyro3[1] |
| This compound | AXL, Tyro3, MerTK | Extracellular Dimerization Blocker | 10 µM[8][12] | 12 µM[8] | Pan-TAM inhibitor[9] |
Preclinical Efficacy: In Vitro and In Vivo Studies
Both compounds have demonstrated anti-cancer activity in a variety of preclinical models, inhibiting key processes involved in tumor progression and metastasis.
In Vitro Cellular Assays
| Assay | Cell Line(s) | Compound | Concentration | Effect |
| Cell Migration/Invasion | MDA-MB-231, 4T1 | Bemcentinib (R428) | 0.03, 0.3, 3 µM | Dose-dependent inhibition of invasion[2] |
| H1299, MDA-MB-231 | This compound | 10 µM | Inhibition of cell migration[9] | |
| Clonogenic Growth | H1299 | This compound | 10 µM | Inhibition of Gas6-induced colony formation[9] |
| AXL Phosphorylation | H1299 | Bemcentinib (R428) | Not specified | Inhibition of AXL phosphorylation[1] |
| H1299 | This compound | 10 µM | Inhibition of Gas6-induced Axl, Tyro3, and MerTK phosphorylation[9][10] |
In Vivo Animal Models
| Model | Compound | Dosing | Outcome |
| Metastatic Breast Cancer (MDA-MB-231) | Bemcentinib (R428) | 125 mg/kg, p.o., twice daily | Significantly blocked metastasis development[2] |
| Lung Cancer Xenograft (H1299) | This compound | 100, 300 mg/kg, i.p., daily | Inhibition of tumor growth[9] |
Clinical Development
Bemcentinib has advanced into multiple Phase II clinical trials for various solid and hematological tumors, including non-small-cell lung cancer (NSCLC), triple-negative breast cancer (TNBC), and acute myeloid leukemia (AML), both as a monotherapy and in combination with other agents.[3][13][14] The development status of this compound is currently in the preclinical stage.[7]
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action and the experimental approaches used to characterize these inhibitors, the following diagrams are provided.
Caption: Mechanism of Action: this compound vs. Bemcentinib (R428).
Caption: General Experimental Workflow for Inhibitor Characterization.
Experimental Protocols
In Vitro Kinase Inhibition Assay (for Bemcentinib)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Bemcentinib against AXL kinase.
Methodology:
-
Recombinant AXL kinase is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
Serial dilutions of Bemcentinib are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like radiometric assays (incorporation of ³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
The percentage of inhibition for each drug concentration is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
Cell Migration Assay (Transwell Assay)
Objective: To assess the effect of this compound or Bemcentinib on cancer cell migration.
Methodology:
-
Cancer cells are seeded in the upper chamber of a Transwell insert (with a porous membrane) in a serum-free medium.
-
The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum or Gas6).
-
The test compound (this compound or Bemcentinib) is added to the upper chamber with the cells.
-
The cells are incubated for a period (e.g., 24 hours) to allow for migration through the membrane.
-
Non-migrated cells on the upper surface of the membrane are removed.
-
Migrated cells on the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
The number of migrated cells in the treated groups is compared to the untreated control group.[9]
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound or Bemcentinib in a mouse model.
Methodology:
-
Immunocompromised mice (e.g., NOD/SCID) are subcutaneously injected with human cancer cells (e.g., H1299).
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the inhibitor (e.g., this compound intraperitoneally) at a specified dose and schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
The body weight of the mice is monitored to assess toxicity.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
The anti-tumor efficacy is determined by comparing the tumor growth rates and final tumor weights between the treated and control groups.[9]
Conclusion
This compound and Bemcentinib (R428) represent two distinct and promising strategies for targeting the TAM receptor family in cancer. Bemcentinib's high selectivity and potency as an intracellular AXL kinase inhibitor have propelled it into clinical trials, showing its potential in various malignancies. This compound's novel mechanism of blocking the extracellular ligand-binding domain of all three TAM receptors offers a broader approach to inhibiting this signaling pathway. The choice between a selective AXL inhibitor like Bemcentinib and a pan-TAM inhibitor like this compound may depend on the specific tumor biology and the relative contributions of AXL, Tyro3, and MerTK to the disease progression. Further research and clinical evaluation will be crucial to fully elucidate the therapeutic potential of both these compounds and to identify the patient populations most likely to benefit from each approach.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Bemcentinib - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. AXL Receptor in Cancer Metastasis and Drug Resistance: When Normal Functions Go Askew - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Small molecule inhibitors block Gas6-inducible TAM activation and tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bemcentinib (R428) | Axl Inhibitor | Anti-tumor | TargetMol [targetmol.com]
- 12. This compound | Axl 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 13. Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BerGenBio begins Phase IIa portion of bemcentinib trial for NSCLC [clinicaltrialsarena.com]
A Comparative Guide to Emerging Therapies for Liver Fibrosis in NASH
A note on the absence of RU-301: Initial literature searches did not yield specific public data on a compound designated this compound for the treatment of liver fibrosis in Nonalcoholic Steatohepatitis (NASH). Therefore, this guide focuses on a comparison of several prominent therapeutic agents currently in late-stage clinical development or recently approved for this indication.
Nonalcoholic steatohepatitis (NASH) is a progressive form of non-alcoholic fatty liver disease (NAFLD) characterized by liver inflammation and damage, which can lead to advanced liver fibrosis, cirrhosis, and hepatocellular carcinoma. The growing prevalence of NASH has spurred the development of numerous therapeutic agents targeting different pathways involved in the disease's progression. This guide provides a comparative overview of key emerging drugs, focusing on their impact on liver fibrosis in preclinical NASH models and clinical trials.
Comparison of Therapeutic Agents for NASH-related Fibrosis
This section compares the efficacy of Semaglutide (B3030467), Obeticholic Acid, Lanifibranor (B608451), and Resmetirom (B1680538) in preclinical and clinical settings.
Table 1: Preclinical Efficacy in Animal Models of NASH
| Therapeutic Agent | Animal Model | Key Fibrosis-Related Outcomes | Reference |
| Semaglutide | Choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD) mouse model | Reduced liver hydroxyproline (B1673980) concentrations and quantitative levels of fibrosis (% area of Picro-Sirius Red staining).[1] | [1] |
| Ldlr-/-.Leiden mice on a fast-food diet (FFD) | No significant effect on the severity of hepatic fibrosis, but improvements in the degree of collagen fiber reticulation.[2] | [2] | |
| Gubra-Amylin NASH (GAN) diet-induced obese (DIO) mouse model | Improved NAFLD Activity Score (NAS) but did not improve fibrosis stage.[3][4] | [3][4] | |
| Obeticholic Acid | Methionine-choline-deficient (MCD) diet-induced NASH mice | Short-term treatment improved NASH-associated steatosis and inflammation.[5] | [5] |
| Western diet supplemented with fructose (B13574) (WDF) fed MS-NASH mice with CCl4 induction | Increased steatosis, inflammation, hepatocyte ballooning, bridging fibrosis, and liver hydroxyproline content were observed in this model.[6] | [6] | |
| Lanifibranor | Gubra-Amylin NASH (GAN) diet-induced obese (DIO) mouse model | Reduced quantitative histological markers of steatosis, inflammation, and fibrogenesis (% area of Picro-Sirius Red, galectin-3, collagen-1a1, and α-SMA).[7] Induced regression in fibrosis stage.[4] | [4][7] |
| Hamster preclinical model | Significantly decreased steatosis, inflammation, and fibrosis. Reduced expression of genes associated with fibrosis. | [8] | |
| Resmetirom | Phase 2 clinical data analysis | Robustly and statistically significantly reduced markers of net collagen deposition in the liver.[9] | [9] |
Table 2: Clinical Trial Efficacy in Patients with NASH and Fibrosis
| Therapeutic Agent | Clinical Trial | Key Fibrosis-Related Outcomes | Reference |
| Semaglutide | ESSENCE (Phase 3) | Improvement in fibrosis by at least one stage without worsening of NASH: 36.8% of patients on semaglutide vs. 22.4% on placebo.[10][11][12][13][14][15] | [10][11][12][13][14][15] |
| Obeticholic Acid | REGENERATE (Phase 3) | Improvement in fibrosis by at least one stage without worsening of NASH: 22.4% of patients on 25 mg OCA vs. 9.6% on placebo.[16][17] | [16][17] |
| Lanifibranor | NATIVE (Phase 2b) | Improvement in fibrosis by at least one stage without worsening of NASH: 48% of patients on 1200 mg lanifibranor vs. 29% on placebo.[18][19] | [18][19] |
| Resmetirom | MAESTRO-NASH (Phase 3) | Improvement in fibrosis by at least one stage with no worsening of NAFLD activity score: 24.2% of patients on 80 mg and 25.9% on 100 mg resmetirom vs. 14.2% on placebo.[9] | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common protocols used in the cited studies.
Induction of NASH and Liver Fibrosis in Animal Models
a. Methionine- and Choline-Deficient (MCD) Diet Model
This model is widely used to induce NASH and fibrosis rapidly.[20][21][22]
-
Animals: Typically, C57BL/6J mice are used.
-
Diet: A purified diet lacking methionine and choline, often with high sucrose (B13894) content, is provided ad libitum.
-
Duration: Steatohepatitis can develop within 2-3 weeks, with significant fibrosis appearing after 6-10 weeks of feeding.[20][22][23]
-
Endpoints: Liver tissue is harvested for histological analysis, hydroxyproline content, and gene expression analysis. Serum is collected to measure liver enzymes (ALT, AST).
-
Note: This model is associated with weight loss, which is atypical of human NASH.[21]
b. Gubra-Amylin NASH (GAN) Diet-Induced Obese (DIO) Mouse Model
This model is considered to have high clinical translatability.[4]
-
Animals: C57BL/6J mice.
-
Diet: A diet high in fat, fructose, and cholesterol.[4]
-
Duration: The diet is fed for an extended period, for example, 28-88 weeks, to induce various stages of NASH and fibrosis.[4]
-
Biopsy Confirmation: A liver biopsy is often performed to confirm the presence of NASH and fibrosis before the commencement of treatment.[3]
-
Endpoints: Similar to the MCD model, with a focus on histological improvement and changes in metabolic parameters.
Histological Assessment of Liver Fibrosis
a. Picro-Sirius Red Staining
This is a common method for visualizing and quantifying collagen in tissue sections.[24][25]
-
Tissue Preparation: Formalin-fixed, paraffin-embedded liver tissue sections (typically 4-5 μm thick) are deparaffinized and rehydrated.[26]
-
Staining: Sections are stained with a solution of Picro-Sirius Red.
-
Imaging: Stained sections are visualized under bright-field or polarized light microscopy. Under polarized light, collagen fibers appear birefringent (yellow, orange, or green depending on thickness).[24]
-
Quantification: Digital image analysis is used to calculate the collagen proportionate area (CPA), which is the ratio of the collagen area to the total tissue area.[26]
Biochemical Quantification of Liver Fibrosis
a. Hydroxyproline Assay
Hydroxyproline is an amino acid that is almost exclusively found in collagen. Its concentration in liver tissue is a direct measure of collagen content and thus fibrosis.[11]
-
Tissue Homogenization: A known weight of liver tissue (e.g., 10-100 mg) is homogenized in distilled water.[27]
-
Hydrolysis: The homogenate is hydrolyzed to break down proteins into their constituent amino acids. This is typically done using strong acid (e.g., 6N HCl) or strong base (e.g., 10N NaOH) at high temperatures (e.g., 120°C).[11][27]
-
Oxidation: The hydroxyproline in the hydrolysate is oxidized to a pyrrole (B145914) intermediate.
-
Colorimetric Reaction: The pyrrole intermediate is reacted with a developer solution (e.g., Ehrlich's reagent) to produce a colored product.[11]
-
Quantification: The absorbance of the colored product is measured using a spectrophotometer (typically at 550-560 nm), and the hydroxyproline concentration is determined by comparison to a standard curve.[12][28]
Signaling Pathways and Mechanisms of Action
The therapeutic agents discussed in this guide exert their anti-fibrotic effects through distinct signaling pathways.
Semaglutide: GLP-1 Receptor Agonism
Semaglutide is a glucagon-like peptide-1 (GLP-1) receptor agonist. Its primary mechanism in NASH is thought to be indirect, driven by its systemic metabolic effects.
Obeticholic Acid: FXR Agonism
Obeticholic acid is a potent agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a key role in bile acid, lipid, and glucose metabolism.
Lanifibranor: Pan-PPAR Agonism
Lanifibranor is a pan-peroxisome proliferator-activated receptor (PPAR) agonist, activating all three PPAR isoforms (α, γ, and δ).
Resmetirom: THR-β Agonism
Resmetirom is a selective agonist for the thyroid hormone receptor-beta (THR-β), which is predominantly expressed in the liver.
Generalized Experimental Workflow
The following diagram illustrates a typical workflow for preclinical evaluation of a therapeutic agent for NASH-induced liver fibrosis.
References
- 1. The Liver Meeting 2023 [aasld.confex.com]
- 2. Semaglutide Has Beneficial Effects on Non-Alcoholic Steatohepatitis in Ldlr-/-.Leiden Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HEPATOPROTECTIVE EFFECTS OF SEMAGLUTIDE IN THE GAN DIET-INDUCED OBESE AND BIOPSY-CONFIRMED MOUSE MODEL OF NASH WITH ADVANCED FIBROSIS AND HEPATOCELLULAR CARCINOMA - Digestive Disease Week [ddw.digitellinc.com]
- 4. Hepatoprotective effects of semaglutide, lanifibranor and dietary intervention in the GAN diet-induced obese and biopsy-confirmed mouse model of NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Obeticholic acid improves hepatic steatosis and inflammation by inhibiting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eolas-bio.co.jp [eolas-bio.co.jp]
- 8. inventivapharma.com [inventivapharma.com]
- 9. Madrigal MAESTRO Phase 3 NASH Trials Continue without Protocol Modifications; New Data Demonstrate that Reductions in Liver Fat Achieved by Resmetirom Predict NASH Resolution and Fibrosis Reduction | Madrigal Pharmaceuticals, Inc. [ir.madrigalpharma.com]
- 10. REGENERATE: Design of a pivotal, randomised, phase 3 study evaluating the safety and efficacy of obeticholic acid in patients with fibrosis due to nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 13. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 14. Phase 3 trial results of semaglutide in MASH with liver fibrosis - - PACE-CME [pace-cme.org]
- 15. Phase 3 Trial of Semaglutide in Metabolic Dysfunction-Associated Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 17. Intercept Announces Positive Data in Fibrosis due to NASH from a New Analysis of its Phase 3 REGENERATE Study of Obeticholic Acid (OCA) - press release [natap.org]
- 18. Inventiva’s lanifibranor meets the primary and key secondary endpoints in the Phase IIb NATIVE clinical trial in non-alcoholic steatohepatitis (NASH - Inderes [inderes.fi]
- 19. The New England Journal of Medicine publishes the results of the NATIVE Phase IIb clinical trial with lanifibranor in NASH | Nasdaq [nasdaq.com]
- 20. Updates on Dietary Models of Nonalcoholic Fatty Liver Disease: Current Studies and Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Choosing Diet Based NASH Models [jax.org]
- 22. inotiv.com [inotiv.com]
- 23. researchgate.net [researchgate.net]
- 24. youtube.com [youtube.com]
- 25. Liver fibrosis quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. abcam.com [abcam.com]
- 28. assaygenie.com [assaygenie.com]
Safety Operating Guide
Navigating the Disposal of RU-301: A Procedural Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the research chemical RU-301 is critical for ensuring a safe laboratory environment and regulatory compliance. Due to the absence of a publicly available Safety Data Sheet (SDS) specifically for "this compound," this guide provides a comprehensive, safety-first protocol for the disposal of research chemicals with limited public documentation. The procedures outlined below are based on established best practices for chemical waste management in a research setting.
Researchers, scientists, and drug development professionals are advised to treat this compound as a potentially hazardous substance and to obtain the official Safety Data Sheet from the supplier before handling or disposal. The following guidance is intended to supplement, not replace, the supplier's SDS and your institution's specific waste management protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.
-
Body Protection: A standard laboratory coat should be worn to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Step-by-Step Disposal Procedure
The primary and most crucial step in the disposal of any research chemical is to consult with your institution's Environmental Health and Safety (EHS) department. Do not attempt to dispose of this compound down the drain or in regular solid waste.
-
Consult the Supplier for the Safety Data Sheet (SDS): The SDS is the most critical document for understanding the hazards and required disposal methods for any chemical. If you do not have an SDS for this compound, contact the manufacturer or supplier to obtain one.
-
Waste Characterization and Segregation:
-
Characterize the waste stream. Determine if the waste is pure, unused this compound, a solution, or contaminated materials (e.g., pipette tips, gloves, glassware).
-
Segregate this compound waste from all other laboratory waste streams to prevent accidental chemical reactions. Create separate, clearly labeled waste containers for solid and liquid waste.
-
-
Proper Waste Containment:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), any known hazard warnings (e.g., "Caution: Research Chemical - Hazards Not Fully Characterized"), and the date of accumulation.
-
-
Secure Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide a complete and accurate description of the waste, including its composition and volume.
-
-
Maintain Documentation:
-
Keep a detailed log of the amount of this compound waste generated and the date of disposal.
-
Retain all documentation provided by the hazardous waste disposal company for your records, in accordance with institutional and regulatory requirements.
-
Hypothetical Data Presentation for a Research Chemical
While specific quantitative data for this compound is not publicly available, the table below illustrates the type of information that would be critical for disposal, based on the pan-TAM inhibitor (CAS No. 1110873-99-8) sometimes referred to as this compound in research literature.[1] This data is for illustrative purposes only and must be confirmed with the supplier's official SDS.
| Property | Hypothetical Value/Information | Relevance to Disposal |
| Chemical Name | This compound (pan-TAM inhibitor) | Essential for accurate labeling of hazardous waste containers and manifests. |
| CAS Number | 1110873-99-8 | A unique identifier that ensures proper characterization and disposal according to regulatory guidelines. |
| Physical State | Solid | Determines the appropriate type of waste container and handling procedures to prevent dust generation. |
| Solubility | Soluble in DMSO | Informs the selection of appropriate solvents for decontamination and the nature of liquid waste streams. |
| Stability | Stable under recommended storage conditions | Important for determining safe storage conditions for the waste and identifying any incompatible materials. |
| Toxicity Data | Hazards not fully characterized. Handle as a potent compound. | Dictates the level of PPE required and underscores the importance of containment to prevent personnel exposure. |
| Ecotoxicity Data | Not available. Assume harmful to aquatic life. | Prevents disposal down the drain and ensures waste is managed to protect the environment. |
Experimental Protocols
Specific experimental protocols for the disposal of this compound are not available. The recommended procedure is to treat it as hazardous chemical waste and to follow the operational workflow outlined below. Any chemical neutralization or treatment should only be performed by trained personnel after consulting the SDS and receiving approval from the EHS department.
Disposal Workflow for Research Chemicals
The following diagram illustrates the logical workflow for the proper disposal of a research chemical like this compound, where hazard information may be limited.
Caption: Workflow for the safe disposal of this compound and other research chemicals.
References
Safeguarding Your Research: A Comprehensive Guide to Handling RU-301
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with the pan-TAM receptor inhibitor, RU-301. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.
This compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1] Due to its hazardous nature, a thorough understanding and strict implementation of the following procedures for personal protective equipment (PPE), handling, storage, and disposal are mandatory.
Personal Protective Equipment (PPE)
The primary line of defense when handling this compound is the consistent and correct use of appropriate PPE. The following table summarizes the required protective gear. While specific material and thickness for gloves are not detailed in available resources, it is best practice to consult the full Safety Data Sheet (SDS) from your supplier for detailed specifications.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be equipped with side-shields.[1][2][3][4] |
| Hand Protection | Protective Gloves | Chemical-resistant. Nitrile or neoprene are generally recommended for handling chemical compounds. |
| Body Protection | Impervious Clothing | A lab coat or other protective clothing that prevents skin contact.[1][2][4] |
| Respiratory Protection | Suitable Respirator | Required when handling the powder form or when adequate ventilation is not available. The specific type should be determined by a workplace risk assessment.[1][4] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is crucial to minimize the risk of exposure and contamination.
Handling Procedures:
-
Work Area Preparation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3][4] Ensure that an accessible safety shower and eye wash station are in close proximity.[1][2][3][4]
-
Personal Hygiene: Do not eat, drink, or smoke in the designated work area.[1] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
-
Avoiding Contamination: Avoid direct contact with the skin, eyes, and clothing.[1] Prevent the formation of dust and aerosols.[1][3]
-
Weighing and Transfer: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to minimize inhalation risk. Use appropriate tools for transfer to avoid spills.
Storage Plan:
-
Container: Keep the container tightly sealed when not in use.[1][3]
-
Location: Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1][3][4]
-
Temperature: For long-term storage, a temperature of -20°C is recommended.[1]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Route: Dispose of the waste in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains or water courses.[1][2][3][4]
Emergency Protocols
Accidental Exposure
In the event of accidental exposure, immediate action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[1]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting.
In all cases of exposure, seek immediate medical attention.
Spill Response
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Protect: Don full personal protective equipment, including a respirator, before entering the spill area.[1][4]
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[1][4]
-
Clean-Up: Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent or detergent, and collect the cleaning materials as hazardous waste.
-
Dispose: Dispose of all contaminated materials according to the established disposal plan.
Visual Workflow Guides
The following diagrams illustrate the key procedural workflows for handling this compound.
Caption: A step-by-step workflow for the safe handling of this compound from preparation to disposal.
Caption: A logical diagram outlining the immediate response steps in case of accidental exposure to this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
